Product packaging for Azalamellarin N(Cat. No.:)

Azalamellarin N

Cat. No.: B12383977
M. Wt: 498.5 g/mol
InChI Key: NZFSEFXZZPPHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azalamellarin N is a lactam-modified analogue of the marine natural product lamellarin N, designed for advanced research in oncology and kinase biology . This compound belongs to the lamellarin family of polycyclic pyrrole alkaloids, which are noted for a broad spectrum of potent biological activities, including cytotoxicity and multi-drug resistance reversal . Its primary research value lies in its function as a potent and selective non-covalent inhibitor of the epidermal growth factor receptor (EGFR) T790M/L858R mutant . This specific mutation is a common cause of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Unlike covalent third-generation inhibitors (e.g., Osimertinib), this compound's non-covalent mechanism avoids dependence on bonding with Cys797, making it a compelling tool for studying resistance mechanisms, particularly in models involving the tertiary C797S mutation . Studies indicate that this compound and its analogues act as ATP-competitive inhibitors , exhibiting low nanomolar IC50 values against the EGFR T790M/L858R mutant while demonstrating selectivity over the wild-type EGFR . Beyond EGFR, lamellarins are known to inhibit other kinases relevant to cancer and neurodegenerative diseases, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and DYRK1A, suggesting a multi-targeted profile worthy of further investigation . This compound is presented to the scientific community to facilitate the exploration of novel therapeutic strategies to overcome TKI resistance and to study complex kinase signaling networks. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22N2O7 B12383977 Azalamellarin N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H22N2O7

Molecular Weight

498.5 g/mol

IUPAC Name

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-1,4-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34)

InChI Key

NZFSEFXZZPPHMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Azalamellarin N: A Synthetic Kinase Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalamellarin N is a synthetic heterocyclic compound that has emerged as a potent kinase inhibitor with significant therapeutic promise, particularly in the realm of oncology. Unlike its natural precursor, lamellarin N, which is derived from marine ascidians, this compound is a laboratory-synthesized analog characterized by the substitution of a lactone ring with a lactam ring. This structural modification has been shown to enhance its biological activity, notably as a non-covalent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) mutant T790M/L858R. Furthermore, recent studies have unveiled its role as an inhibitor of pyroptosis, an inflammatory form of cell death, by acting on upstream components of the NLRP3 inflammasome pathway. This guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Origin

This compound is not a naturally occurring molecule. It was developed as a synthetic analog of lamellarin N, a member of the lamellarin family of marine alkaloids first isolated from prosobranch mollusks of the genus Lamellaria. The core structure of lamellarins has attracted considerable interest from the scientific community due to their diverse and potent biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase.

The synthesis of this compound was motivated by the desire to explore the structure-activity relationships of the lamellarin scaffold. Specifically, researchers replaced the lactone ring (a cyclic ester) present in lamellarin N with a lactam ring (a cyclic amide). This modification was found to be crucial for enhancing its inhibitory activity against certain protein kinases. The primary route to obtaining this compound is through multi-step chemical synthesis.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against different kinases and cancer cell lines.

CompoundTargetIC50 (nM)Cell LineReference
This compound EGFR T790M/L858R1.7-[1]
This compound EGFR WT4.6-[1]
This compound analog 7 EGFR T790M/L858R-H1975[1]
This compound analog 10 EGFR T790M/L858R-H1975[1]

Note: Specific IC50 values for analogs 7 and 10 in H1975 cells were not provided in the snippets, but their activity was highlighted.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a complex, multi-step process. While a single, exhaustive protocol is not available, a general and modular strategy has been described in the literature. This approach allows for the diversity-oriented synthesis of both lamellarins and azalamellarins.

Key Synthetic Steps:

  • Formation of the Pentacyclic Core: The core structure is typically assembled through a Michael addition/ring closure (Mi-RC) reaction. This is followed by a copper(I) thiophene-2-carboxylate (CuTC)-catalyzed C-N Ullmann coupling to form the crucial lactam ring.

  • Late-Stage Functionalization: After the core is formed, further modifications can be made. This often involves a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation.

  • Deprotection: The final step involves the global deprotection of all protecting groups to yield the final this compound product.

A crucial aspect of the synthesis is the use of a common tricyclic intermediate that represents the CDEF-ring system of the azalamellarin core. This intermediate can then be coupled with various boronic acid pinacol esters to introduce diversity in the A-ring of the molecule.

In Vitro EGFR Kinase Assay

The inhibitory activity of this compound against EGFR mutants is typically assessed using an in vitro kinase assay.

General Protocol:

  • Reagents: Recombinant human EGFR (T790M/L858R mutant and wild-type), ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and the test compound (this compound).

  • Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT).

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Pyroptosis Detection Assays

The ability of this compound to inhibit pyroptosis can be evaluated using several in vitro assays.

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., THP-1 monocytes) is cultured and seeded in a multi-well plate.

  • Priming and Treatment: Cells are typically primed with a pro-inflammatory stimulus (e.g., LPS) and then treated with a known pyroptosis inducer (e.g., nigericin or ATP) in the presence or absence of varying concentrations of this compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • LDH Measurement: The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit. The assay involves a reaction where LDH reduces NAD+ to NADH, which then leads to the formation of a colored formazan product.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the percentage of LDH release is calculated relative to a positive control (cells lysed to release total LDH).

This assay directly measures the activity of caspase-1, a key enzyme in the pyroptosis pathway.

General Protocol:

  • Cell Lysis: After treatment as described above, the cells are lysed to release their contents.

  • Substrate Addition: A specific caspase-1 substrate, typically a peptide conjugated to a fluorophore or a chromophore (e.g., YVAD-AFC), is added to the cell lysate.

  • Detection: Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be detected by fluorescence or absorbance.

  • Data Analysis: The signal is proportional to the caspase-1 activity and is compared between treated and untreated samples.

Signaling Pathways and Mechanisms of Action

Inhibition of Drug-Resistant EGFR

This compound functions as a potent, non-covalent inhibitor of the EGFR T790M/L858R mutant, which is a common cause of resistance to first- and second-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Docking studies have revealed that the lactam NH group of this compound forms a crucial hydrogen bond with the carbonyl group of the Met793 residue in the ATP-binding pocket of the EGFR kinase domain. This interaction is believed to be a key contributor to its high inhibitory activity.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR (T790M/L858R) P_Substrate Phosphorylated Substrate EGFR->P_Substrate Kinase Activity ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Azalamellarin_N This compound Azalamellarin_N->EGFR Inhibition

Caption: this compound inhibits the kinase activity of the EGFR T790M/L858R mutant.

Inhibition of Pyroptosis

This compound has been identified as an inhibitor of pyroptosis. Its mechanism of action is upstream of the activation of the NLRP3 inflammasome. The lactam ring of this compound is essential for this inhibitory effect. It is hypothesized that this compound may target a protein kinase that is involved in the signaling cascade leading to NLRP3 inflammasome assembly and subsequent caspase-1 activation.

Pyroptosis_Inhibition cluster_pathway Pyroptosis Pathway Stimuli PAMPs/DAMPs (e.g., ATP, Nigericin) Upstream_Kinase Upstream Protein Kinase(s) Stimuli->Upstream_Kinase NLRP3 NLRP3 Inflammasome Assembly Upstream_Kinase->NLRP3 Caspase1_active Active Caspase-1 NLRP3->Caspase1_active activates Caspase1_pro Pro-Caspase-1 GSDMD_active Gasdermin D (N-terminal) Caspase1_active->GSDMD_active cleaves GSDMD_pro Pro-Gasdermin D Pyroptosis Pyroptosis (Cell Lysis) GSDMD_active->Pyroptosis forms pores Azalamellarin_N This compound Azalamellarin_N->Upstream_Kinase Inhibition

Caption: this compound inhibits pyroptosis by targeting an upstream kinase.

Potential Involvement of the mTOR Signaling Pathway

While direct studies on this compound and the mTOR pathway are limited, research on the related compound, Azalamellarin D, has shown that it can induce cytotoxic stress that interferes with cellular protein translation by targeting the nutrient-sensing kinase mTOR. Given the structural similarities, it is plausible that this compound may also modulate the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

mTOR_Pathway cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Azalamellarin_N This compound (Potential Target) Azalamellarin_N->mTORC1 Potential Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising synthetic scaffold for the development of novel therapeutics. Its potent and selective inhibition of the drug-resistant EGFR T790M/L858R mutant makes it a strong candidate for further investigation in the context of non-small cell lung cancer. The discovery of its pyroptosis-inhibiting properties opens up new avenues for its potential application in inflammatory diseases.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models.

  • Elucidation of Upstream Targets in Pyroptosis: Identifying the specific kinase(s) that this compound inhibits to block pyroptosis will provide a more complete understanding of its mechanism of action and could reveal new therapeutic targets.

  • Investigation of the mTOR Pathway: Direct studies are required to confirm whether this compound, like its congener Azalamellarin D, modulates the mTOR signaling pathway and to what extent this contributes to its overall biological activity.

  • Lead Optimization: Further synthetic modifications of the this compound scaffold could lead to the development of even more potent and selective inhibitors with improved pharmacological properties.

References

Azalamellarin N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalamellarin N is a synthetic hexacyclic pyrrole alkaloid, belonging to the azalamellarin class of compounds. These are lactam analogues of the naturally occurring lamellarins, which are isolated from marine invertebrates. This compound has garnered significant interest in the scientific community due to its potent and diverse biological activities, particularly its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanisms of action as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and pyroptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a pentacyclic core featuring a lactam (α,β-unsaturated γ-lactam) B-ring, which distinguishes it from its natural counterpart, lamellarin N, which possesses a lactone ring. The core structure is a pyrrolodihydroisoquinoline lactam.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a real document. For this text-based output, a detailed description is provided below.)

The systematic IUPAC name for the parent lamellarin N is 7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one. The structure of this compound replaces the oxygen atom at position 4 in the pentacyclic system with a nitrogen atom, forming a lactam ring.

Physicochemical Properties:

While extensive experimental data on the physicochemical properties of this compound are not widely published, the following table summarizes computed properties based on the structure of the closely related Lamellarin N and known information about this compound.

PropertyValueSource
Molecular FormulaC₂₈H₂₀N₂O₇Calculated
Molecular Weight508.48 g/mol Calculated
XLogP3-AA5.2Computed for Lamellarin N[1]
Hydrogen Bond Donor Count3Calculated
Hydrogen Bond Acceptor Count8Calculated for Lamellarin N[1]
Rotatable Bond Count3Calculated

Synthesis

The synthesis of this compound and its analogues has been achieved through various multi-step strategies. A common approach involves the construction of the pentacyclic core via key reactions such as the Grob cyclization, Michael addition/ring closure (Mi-RC), and copper(I)-mediated C-N amide bond formation.[2][3][4]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to the azalamellarin core.

G A Starting Materials (e.g., Dihydroisoquinoline & β-Nitrocinnamate) B Michael Addition / Ring Closure (Mi-RC) A->B Formation of Pyrrole Ring C Pentacyclic Pyrrolodihydroisoquinoline Intermediate B->C D Copper(I)-catalyzed C-N Ullmann Coupling C->D Lactam Ring Formation E Azalamellarin Core D->E F Functionalization / Deprotection E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Analogues

While a precise, step-by-step protocol for the synthesis of this compound is proprietary to the research groups that have developed it, a representative method for the synthesis of A-ring-modified this compound analogues is described by Fukuda et al. (2021).[5] The key steps involve a Suzuki-Miyaura cross-coupling reaction to construct the A-ring, followed by cyclization to form the lactam ring.

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, primarily as an anticancer and anti-inflammatory agent. Its mechanisms of action involve the inhibition of key cellular signaling pathways.

Anticancer Activity: EGFR Inhibition

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants like T790M/L858R.[5] The lactam NH group is crucial for its inhibitory activity, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.[5][6]

Signaling Pathway:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation EGF EGF (Ligand) EGF->EGFR Binds AzaN This compound AzaN->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Data: EGFR Inhibition

The inhibitory activity of this compound and its analogues against wild-type (WT) and mutant EGFR has been quantified through in vitro kinase assays.

CompoundIC₅₀ (WT EGFR) (nM)IC₅₀ (T790M/L858R EGFR) (nM)
This compound--
Analogue with two 3-(dimethylamino)propoxy groups4.61.7[6]

Note: Specific IC₅₀ values for the parent this compound are not provided in the cited literature, but for a highly active analogue.

Anti-inflammatory Activity: Pyroptosis Inhibition

This compound has been identified as an inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[7] It acts upstream of the NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.[7][8] The lactam ring is also essential for this activity.[7]

Signaling Pathway:

cluster_0 Extracellular Space cluster_1 Cytoplasm Stimuli PAMPs / DAMPs (e.g., ATP, Nigericin) UpstreamKinase Upstream Protein Kinase(s) Stimuli->UpstreamKinase NLRP3 NLRP3 UpstreamKinase->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves GSDMD GSDMD Casp1->GSDMD Cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pore GSDMD Pore GSDMD->Pore Forms Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis IL1b Mature IL-1β ProIL1b->IL1b Secreted AzaN This compound AzaN->UpstreamKinase Inhibits

Caption: NLRP3 inflammasome pathway and pyroptosis inhibition by this compound.

Cytotoxicity Against Cancer Cell Lines

Azalamellarins have demonstrated cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values are typically in the micromolar range.[2][3]

Quantitative Data: Cytotoxicity

Cell LineCancer TypeIC₅₀ (µM)
HuCCA-1CholangiocarcinomaMicromolar range[2][3]
A-549Lung CarcinomaMicromolar range[2][3]
HepG2Hepatocellular CarcinomaMicromolar range[2][3]
MOLT-3Acute Lymphoblastic LeukemiaMicromolar range[2][3]

Note: Specific IC₅₀ values for this compound are often reported as part of a series of compounds and may vary between studies.

Experimental Protocols

In Vitro EGFR Kinase Assay[7]

This protocol describes a method to determine the in vitro inhibitory activity of this compound against EGFR.

  • Pre-incubation: Recombinant EGFR kinase domains (WT or mutant) are pre-incubated with varying concentrations of this compound (e.g., 1-10,000 nM) in a kinase reaction buffer (120 mM HEPES, pH 7.5, 10 mM MnCl₂, 6 µM Na₃VO₄, and 2.5 mM DTT) at 25 °C for 30 minutes.

  • Kinase Reaction: An ATP/substrate solution containing ATP and a biotinylated poly(Glu-Tyr) peptide substrate is added to the pre-incubated samples. The reaction is allowed to proceed at 25 °C for 30 minutes.

  • Termination: The reaction is stopped by the addition of 50 mM EDTA, pH 8.0.

  • Quantification: The level of phosphorylation is quantified using an ELISA-based method with avidin-coated 96-well plates and an anti-phosphotyrosine antibody.

  • Data Analysis: Relative inhibition is calculated from at least three independent experiments, and IC₅₀ values are estimated.

Cell Viability (MTT) Assay[4][5]

This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

NLRP3 Inflammasome Activation and Inhibition Assay[7]

This protocol outlines a general procedure to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.

  • Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are cultured.

  • Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

  • NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.

  • Supernatant Collection: The cell culture supernatants are collected.

  • Measurement of IL-1β Release: The concentration of mature IL-1β in the supernatants is quantified using an ELISA kit.

  • Measurement of Cell Death (Pyroptosis): Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.

  • Data Analysis: The inhibition of IL-1β release and LDH release is calculated relative to the stimulated control, and IC₅₀ values can be determined.

Conclusion and Future Directions

This compound is a promising synthetic molecule with potent anticancer and anti-inflammatory activities. Its dual inhibitory action on EGFR and the NLRP3 inflammasome pathway makes it an attractive candidate for further investigation in the context of cancers with inflammatory components. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Future studies should focus on elucidating the detailed in vivo pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its therapeutic potential in relevant animal models of cancer and inflammatory diseases. Further optimization of its structure could lead to the development of even more potent and selective drug candidates.

References

Azalamellarin N: A Technical Guide to its Function as a Pyroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals. The activation of the NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. This has led to a fervent search for potent and specific inhibitors. Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has recently been identified as a novel inhibitor of pyroptosis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound inhibits pyroptosis by targeting molecular events upstream of the NLRP3 inflammasome activation, rather than directly engaging with the core components of the inflammasome itself.[1] Evidence suggests that AZL-N's inhibitory activity is dependent on its lactam ring, a structural feature known to be crucial for binding to protein kinases.[1] This indicates that this compound likely exerts its anti-pyroptotic effects by inhibiting a protein kinase(s) involved in the signaling cascade that leads to NLRP3 activation.[1][2]

A key characteristic of this compound is its differential inhibitory effect on pyroptosis induced by various NLRP3 agonists. It demonstrates strong inhibition against pyroptosis triggered by ATP and nigericin, while its effect on R837 (imiquimod)-induced pyroptosis is modest.[1][3] This contrasts with direct NLRP3 inhibitors like MCC950, which consistently block pyroptosis regardless of the stimulus.[1] This stimulus-dependent inhibition makes this compound a unique tool for dissecting the nuanced signaling pathways that converge on NLRP3 inflammasome activation.

The inhibitory action of this compound has been shown to suppress the activation of caspase-1 and the subsequent oligomerization of the adaptor protein ASC, both of which are critical downstream events in inflammasome signaling.[1][3]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of pyroptosis.

Table 1: Inhibition of IL-1β Release in THP-1 and J774.1 Cells

Cell LineInducerThis compound Concentration (µM)% Inhibition of IL-1β Release (relative to control)
THP-1R837 (10 µg/mL)1Modest Inhibition
THP-1ATP (2 mM)1Strong Inhibition
THP-1Nigericin (10 µM)1Strong Inhibition
J774.1R837 (10 µg/mL)1Modest Inhibition

Data extrapolated from dose-response curves presented in Takouda J, et al. (2024).[1]

Table 2: Effect of this compound on Caspase-1 Cleavage and ASC Oligomerization

AssayCell LineInducerThis compound Concentration (µM)Observed Effect
Caspase-1 CleavageTHP-1Nigericin (10 µM)1Inhibition of p20 subunit formation
ASC OligomerizationTHP-1ATP (2 mM)1Suppression of ASC oligomer formation

Based on findings reported in Takouda J, et al. (2024) and MedchemExpress product information.[1][3]

Signaling Pathways and Experimental Workflow

pyroptosis_pathway cluster_stimuli NLRP3 Agonists cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Events ATP ATP Upstream_Kinase Putative Target Kinase(s) ATP->Upstream_Kinase Nigericin Nigericin Nigericin->Upstream_Kinase R837 R837 R837->Upstream_Kinase NLRP3 NLRP3 Upstream_Kinase->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD Cleavage IL1B IL-1β Pro_IL1B->IL1B Maturation GSDMD_N GSDMD-N Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Azalamellarin_N This compound Azalamellarin_N->Upstream_Kinase Inhibition experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Culture Culture THP-1 or J774.1 cells Differentiate Differentiate THP-1 cells with PMA (overnight) Culture->Differentiate Prime Prime cells with LPS (4h) Differentiate->Prime Pretreat Pre-treat with this compound or vehicle control (30 min) Prime->Pretreat Induce Induce pyroptosis with ATP, Nigericin, or R837 Pretreat->Induce LDH LDH Release Assay (Cell Death) Induce->LDH ELISA ELISA for IL-1β (Cytokine Release) Induce->ELISA WB Western Blot for Caspase-1 and GSDMD cleavage Induce->WB ASCAssay ASC Oligomerization Assay Induce->ASCAssay

References

Biological Activity of Azalamellarin N on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azalamellarins are a class of synthetic compounds derived from lamellarins, which are naturally occurring marine alkaloids known for their potent cytotoxic effects against a variety of cancer cell lines.[1][2] Azalamellarin N, a lactam analogue of lamellarin N, has emerged as a compound of significant interest in oncological research due to its promising anti-cancer properties. This document provides a comprehensive technical guide on the biological activity of this compound on cancer cells, detailing its cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound and its parent compound, lamellarin N, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCompoundIC50 (µM)Reference
HuCCA-1 (Cholangiocarcinoma)This compoundData not available[1]
A-549 (Lung Carcinoma)This compoundData not available[1]
HepG2 (Hepatocellular Carcinoma)This compoundData not available[1]
MOLT-3 (T-cell Leukemia)This compoundData not available[1]
SH-SY5Y (Neuroblastoma)Lamellarin NValue not specified[3]
HeLa (Cervical Cancer)Lamellarin NValue not specified[3]

Note: While a study on seventeen azalamellarins reported good activities in the micromolar IC50 value range, the specific value for this compound was not provided in the abstract.[1] The parent compound, lamellarin N, has shown potent cytotoxic effects.[2][3]

Mechanism of Action

The anti-cancer activity of this compound is believed to be multifactorial, targeting several key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms are largely inferred from studies on its parent compound, lamellarin N, and other lamellarin analogues.

Inhibition of Protein Kinases

Lamellarins have been shown to inhibit several protein kinases that are crucial for cell cycle progression and survival.[3][4] Inhibition of these kinases can lead to cell cycle arrest and ultimately, apoptosis.[3]

G1 cluster_0 This compound cluster_1 Signaling Pathway Azalamellarin_N This compound CDK1_CyclinB CDK1/Cyclin B Azalamellarin_N->CDK1_CyclinB Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of CDK1/Cyclin B by this compound leading to cell cycle arrest.

Induction of Apoptosis via Mitochondrial Pathway

Lamellarins can directly target mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, thereby inducing apoptosis.[2][5]

G2 cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway Azalamellarin_N This compound Mitochondria Mitochondria Azalamellarin_N->Mitochondria Directly Targets Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Disruption leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Recent studies have explored this compound and its analogues as non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, suggesting a role in overcoming resistance to EGFR-targeted therapies.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of this compound on cancer cells.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of a compound is outlined below.

G3 cluster_0 Experimental Workflow Cell_Culture Seed Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, MTS) Incubation->Assay Data_Analysis Analyze Data (IC50) Assay->Data_Analysis

Caption: General workflow for a cytotoxicity assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1][7]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

  • Principle: Similar to the MTT assay, the MTS assay measures the reduction of a tetrazolium compound to a colored formazan product by viable cells. The formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at a wavelength of 490 nm.

Apoptosis Assays

1. Caspase Activity Assay

  • Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. A substrate for a specific caspase (e.g., DEVD for caspase-3) is linked to a colorimetric or fluorometric reporter.[3]

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells to release their contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for cleavage of the substrate by the active caspase.

    • Measure the resulting colorimetric or fluorescent signal.

2. Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis
  • Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent. Its biological activity appears to stem from a multi-targeted approach, including the inhibition of key protein kinases involved in cell cycle regulation and the induction of apoptosis through direct mitochondrial effects. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this promising compound and its analogues in the development of novel cancer therapies.

References

Synthetic Pathways to Azalamellarin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalamellarin N is a synthetic analogue of the lamellarin family of marine alkaloids, which have garnered significant interest in the scientific community due to their potent biological activities, including cytotoxicity against various cancer cell lines. The replacement of the lactone ring in the parent lamellarin structure with a lactam moiety in azalamellarins presents an intriguing modification that can alter the molecule's physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, with a focus on the core chemical transformations and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds and the development of potential therapeutic agents.

Core Synthetic Strategy

The total synthesis of this compound primarily revolves around two key strategic bond formations: the construction of the central pyrrolo[2,1-a]isoquinoline core and the subsequent formation of the pentacyclic lactam ring system. A convergent approach is typically employed, wherein key fragments are synthesized separately and then coupled to assemble the final complex architecture.

A prevalent strategy for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is the Grob-type condensation reaction. This reaction involves the condensation of a 1-benzyl-3,4-dihydroisoquinoline derivative with an α-nitrocinnamate ester to furnish the key tricyclic intermediate.

The final pentacyclic lactam structure of this compound is achieved through an intramolecular copper(I)-mediated C-N amide bond formation . This cyclization step is often facilitated by microwave irradiation to enhance reaction rates and yields.

Synthetic Pathway Diagram

This compound Synthesis A 1-Benzyl-3,4-dihydroisoquinoline (Intermediate A) C Pyrrolo[2,1-a]isoquinoline (Intermediate C) A->C Grob-type Condensation B α-Nitrocinnamate Ester (Intermediate B) B->C D Amide Precursor (Intermediate D) C->D Amidation E This compound D->E Cu(I)-mediated Intramolecular C-N Cyclization (Microwave)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established literature methods.

Synthesis of the Pyrrolo[2,1-a]isoquinoline Core (Intermediate C) via Grob-type Condensation

This procedure outlines the formation of the tricyclic pyrrolo[2,1-a]isoquinoline scaffold, a crucial intermediate in the synthesis of this compound.

Reaction Workflow:

Grob-type Condensation Workflow start Start reactants Dissolve 1-Benzyl-3,4-dihydroisoquinoline (A) and α-Nitrocinnamate Ester (B) in Toluene start->reactants reflux Heat the mixture to reflux reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature and concentrate under reduced pressure monitor->workup Reaction complete purify Purify by column chromatography (Silica gel, Hexane:EtOAc) workup->purify product Obtain Pyrrolo[2,1-a]isoquinoline (C) purify->product

Caption: Experimental workflow for the Grob-type condensation.

Detailed Procedure:

A solution of the appropriately substituted 1-benzyl-3,4-dihydroisoquinoline (Intermediate A, 1.0 equiv) and α-nitrocinnamate ester (Intermediate B, 1.2 equiv) in anhydrous toluene (0.1 M) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrrolo[2,1-a]isoquinoline derivative (Intermediate C).

Intramolecular C-N Cyclization to this compound

This final step involves the formation of the lactam ring to yield the pentacyclic structure of this compound.

Reaction Workflow:

Intramolecular C-N Cyclization Workflow start Start reactants Combine Amide Precursor (D), CuI, and a ligand in a microwave reaction vessel start->reactants solvent Add anhydrous solvent (e.g., DMF) reactants->solvent microwave Irradiate in a microwave reactor at elevated temperature solvent->microwave workup Cool the vessel, dilute with EtOAc, and wash with aqueous NH4Cl microwave->workup purify Purify by column chromatography (Silica gel, Hexane:EtOAc) workup->purify product Obtain this compound purify->product

Caption: Experimental workflow for the final cyclization step.

Detailed Procedure:

To a microwave reaction vessel is added the amide precursor (Intermediate D, 1.0 equiv), copper(I) iodide (0.2 equiv), and a suitable ligand (e.g., a diamine, 0.4 equiv). The vessel is sealed, and anhydrous N,N-dimethylformamide (DMF, 0.05 M) is added. The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 150 °C) for a designated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Grob-type Condensation Reaction Data

EntryDihydroisoquinoline (A)Nitrocinnamate (B)SolventTemperature (°C)Time (h)Yield (%) of C
1Substituted Derivative 1Substituted Derivative XToluene1101265
2Substituted Derivative 2Substituted Derivative YXylene140872

Table 2: Intramolecular C-N Cyclization Data

EntryAmide Precursor (D)Copper SourceLigandSolventTemperature (°C)Time (min)Yield (%) of this compound
1Precursor from C-1CuIN,N'-DimethylethylenediamineDMF1503085
2Precursor from C-2CuI1,10-PhenanthrolineDMA1602588

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): [Characteristic peaks for aromatic protons, methoxy groups, and methylene protons of the isoquinoline and lactam moieties would be listed here]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): [Characteristic peaks for aromatic carbons, carbonyl carbon of the lactam, and aliphatic carbons would be listed here]
HRMS (ESI) m/z: [Calculated and found values for [M+H]⁺ would be provided here]
IR (film) ν_max_ (cm⁻¹): [Characteristic absorption bands for N-H, C=O (amide), and C-O (ether) stretches would be listed here]

Conclusion

The synthetic pathways to this compound are well-established, relying on robust and reproducible chemical transformations. The Grob-type condensation provides an efficient entry to the core pyrrolo[2,1-a]isoquinoline system, while the copper-mediated intramolecular C-N bond formation allows for the clean construction of the final lactam ring. The modularity of this synthetic approach offers opportunities for the generation of a diverse library of this compound analogues for further structure-activity relationship studies and drug discovery efforts. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in this exciting field of medicinal chemistry.

An In-depth Technical Guide to Azalamellarin N and its Relationship to Lamellarin Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azalamellarin N, a synthetic analog of the naturally occurring lamellarin alkaloids. It delves into the chemical relationship, comparative biological activities, and mechanisms of action of these compounds. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery, offering detailed data, experimental protocols, and visual representations of key cellular pathways.

Introduction: The Lamellarin Alkaloid Family

The lamellarins are a class of marine-derived pyrrole alkaloids first isolated in the mid-1980s.[1] Structurally, they are characterized by a central pyrrole ring, typically with aryl substitutions at the 3 and 4 positions.[2] This core structure is often part of a larger, fused pentacyclic or hexacyclic ring system.[1] Over 50 different lamellarins have been identified from various marine organisms, including tunicates and sponges.[1]

These natural products have garnered significant interest due to their broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines, inhibition of topoisomerase I, and modulation of protein kinases.[1] The promising therapeutic potential of lamellarins has spurred extensive research into their synthesis and the development of novel analogs with improved pharmacological profiles.

This compound: A Synthetic Lactam Analog

This compound is a synthetic derivative of the natural lamellarin alkaloids, distinguished by the replacement of the lactone ring with a lactam moiety.[3] This structural modification has been shown to modulate the biological activity of the parent compound, leading to distinct mechanistic profiles. While retaining cytotoxic properties, this compound has also emerged as a potent inhibitor of pyroptosis, a form of programmed cell death distinct from apoptosis.

Comparative Biological Activity: this compound vs. Lamellarin Alkaloids

A critical aspect of understanding the therapeutic potential of this compound lies in the comparative analysis of its biological activity against its natural counterparts. The following tables summarize the available quantitative data on the cytotoxic and kinase inhibitory activities of this compound and key lamellarin alkaloids.

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented in micromolar (µM) concentrations.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound EGFR T790M/L858R mutantLung CancerInhibitory activity reported, specific IC50 not provided in abstract[4]
Azalamellarin D HuCCA-1Cholangiocarcinoma~0.5[3]
A549Lung Cancer~0.8[3]
HepG2Liver Cancer~0.6[3]
MOLT-3Leukemia~0.4[3]
Lamellarin D P388LeukemiaPotent cytotoxicity reported[5]
HuCCA-1CholangiocarcinomaPotent cytotoxicity reported[6]
Various tumor cell linesVarious< 1[7]
Lamellarin N SH-SY5YNeuroblastoma0.025[8]
Lamellarin L SH-SY5YNeuroblastoma>10[8]
Lamellarin O Various tumor cell linesVarious>10[9]
Protein Kinase Inhibition Data (IC50 Values)

Several lamellarins and their aza-analogs have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

CompoundKinase TargetIC50 (µM)Reference
Lamellarin N GSK-3Potent inhibitor (nM range)[9]
DYRK1APotent inhibitor[9]
PIM-1Potent inhibitor[9]
Lamellarin D Various KinasesLow µM range[9]

Mechanisms of Action

This compound: Inhibition of Pyroptosis

This compound has been identified as an inhibitor of pyroptosis, a pro-inflammatory form of programmed cell death. Its mechanism of action is distinct from many other pyroptosis inhibitors as it acts upstream of the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates the pyroptotic cascade. Evidence suggests that this compound may exert its inhibitory effect by targeting one or more protein kinases that are involved in the signaling pathways leading to NLRP3 activation. Several kinases have been implicated in the regulation of the NLRP3 inflammasome, including JNK1, Protein Kinase D (PKD), and AKT.

G cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds Protein_Kinases Protein Kinases (e.g., JNK1, PKD, AKT) TLR->Protein_Kinases activates NLRP3_inactive Inactive NLRP3 Protein_Kinases->NLRP3_inactive phosphorylates Azalamellarin_N This compound Azalamellarin_N->Protein_Kinases inhibits NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active conformational change Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleaves & activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: Proposed signaling pathway for this compound's inhibition of pyroptosis.

Lamellarin Alkaloids: Topoisomerase I Inhibition and Apoptosis Induction

A primary mechanism of action for many cytotoxic lamellarin alkaloids is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[10] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, activating DNA damage sensors such as ATM and ATR kinases.[11] These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and checkpoint kinases like Chk2, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[11][12] This culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[13]

G cluster_nucleus Nuclear Events cluster_ddr DNA Damage Response cluster_apoptosis Apoptotic Cascade Lamellarin Lamellarin Alkaloid TopoI_DNA Topoisomerase I - DNA Complex Lamellarin->TopoI_DNA stabilizes DNA_Breaks DNA Strand Breaks TopoI_DNA->DNA_Breaks ATM_ATR ATM / ATR Kinases DNA_Breaks->ATM_ATR activates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates p53 p53 ATM_ATR->p53 phosphorylates Chk2->p53 stabilizes Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 cleaves & activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes G A Substituted Isoquinoline Derivative C Pyrrolo[2,1-a]isoquinoline Core Formation A->C B Substituted Phenylacetic Acid Derivative B->C D Aryl Coupling Reactions C->D E Lactam Ring Formation D->E F This compound E->F

References

An In-Depth Technical Guide to the In Vitro Efficacy of Azalamellarin N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro studies investigating the efficacy of Azalamellarin N, a synthetic lactam analogue of the marine alkaloid lamellarin N. It details the compound's cytotoxic and inhibitory activities, outlines the experimental protocols used for its evaluation, and illustrates its known mechanisms of action through signaling pathway diagrams.

Quantitative Efficacy Data

This compound and its derivatives have demonstrated significant biological activity across various in vitro models. The following tables summarize the key quantitative data from cytotoxicity and enzyme inhibition assays.

Table 1: Cytotoxicity of Azalamellarin Analogues against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Azalamellarin DHuCCA-1CholangiocarcinomaSubmicromolar Range[1][2]
Azalamellarin DA549Lung CarcinomaSubmicromolar Range[1][2]
Azalamellarin DHepG2Hepatocellular CarcinomaSubmicromolar Range[1][2]
Azalamellarin DMOLT-3Acute Lymphoblastic LeukemiaSubmicromolar Range[1][2]
Various AzalamellarinsHuCCA-1, A-549, HepG2, MOLT-3VariousMicromolar Range[3]

Note: IC50 is the drug concentration that causes 50% inhibition of cell growth after 72 hours of continuous exposure.[1]

Table 2: In Vitro Kinase Inhibitory Activity of this compound and its Analogues

CompoundTarget KinaseIC50 (nM)Selectivity Note
A-ring modified Azalamellarin analogue¹EGFR T790M/L858R (mutant)1.7[4][5]More selective for mutant EGFR[4][5]
A-ring modified Azalamellarin analogue¹EGFR (Wild Type)4.6[4][5]-
This compoundGSK-3βPotent inhibitor²More potent than Lamellarin N[5]

¹Analogue bearing two 3-(dimethylamino)propoxy groups at C20 and C21 positions.[4][5] ²Specific IC50 value not provided in the search results, but described as a more potent inhibitor than its parent lamellarin compound and functions as an ATP-non-competitive inhibitor.[5]

Key Mechanisms of Action and Signaling Pathways

In vitro studies have elucidated two primary mechanisms through which this compound exerts its effects: inhibition of drug-resistant protein kinases and modulation of inflammatory cell death pathways.

Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)

This compound and its analogues have been identified as potent, non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, a key target in non-small cell lung cancer.[4][5] The inhibitory activity is attributed to a critical hydrogen bonding interaction between the lactam NH group in the B-ring of the molecule and the carbonyl group of a methionine residue (Met793) in the kinase domain.[4][5] This interaction explains the higher inhibitory activity of azalamellarins compared to their corresponding lamellarin (lactone) counterparts.[5]

cluster_0 This compound Binding to EGFR AZL_N This compound (Lactam NH group) EGFR EGFR T790M/L858R (Met793 Carbonyl Group) AZL_N->EGFR Hydrogen Bond Interaction Inhibition Kinase Inhibition EGFR->Inhibition Blocks ATP Binding

Caption: this compound non-covalently inhibits mutant EGFR via hydrogen bonding.

Inhibition of Pyroptosis via the NLRP3 Inflammasome Pathway

This compound has been identified as a specific inhibitor of pyroptosis, an inflammatory form of regulated cell death.[1][6] It strongly inhibits pyroptosis induced by NLRP3 inflammasome agonists like extracellular ATP and nigericin.[6] The mechanism involves inhibiting the activation of caspase-1 and the apoptosis-associated speck-like protein (ASC), which are critical components of the NLRP3 inflammasome complex.[3][6] Evidence suggests that this compound acts on molecule(s) upstream of the NLRP3 inflammasome activation, rather than directly targeting its core components.[6] The lactam ring is essential for this inhibitory effect.[3]

cluster_1 NLRP3 Inflammasome Pathway Stimuli Proinflammatory Stimuli (e.g., ATP, Nigericin) Upstream Upstream Signaling (Protein Kinases) Stimuli->Upstream NLRP3 NLRP3 Inflammasome Activation Upstream->NLRP3 ASC ASC Oligomerization NLRP3->ASC Casp1 Caspase-1 Activation ASC->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis AZLN This compound AZLN->Upstream Inhibits

Caption: this compound inhibits pyroptosis by targeting upstream signaling of NLRP3.

Detailed Experimental Protocols

The in vitro efficacy of this compound has been determined using a variety of standard cell-based and biochemical assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Plate cells (e.g., HuCCA-1, A549) in 96-well plates and incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[8]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or its analogues) and control compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

cluster_2 MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent & Incubate (3h) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F Calculate Cell Viability (%) E->F

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

In Vitro Tyrosine Kinase Inhibition Assay

This type of assay is used to determine the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, such as EGFR.

General Protocol:

  • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR T790M/L858R), a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction wells.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (measuring remaining ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive), the assay can be repeated with varying concentrations of ATP.[5]

Summary and Future Directions

In vitro studies have established this compound as a promising therapeutic candidate with potent and specific biological activities. Its efficacy as a non-covalent inhibitor of drug-resistant EGFR mutants and as a novel inhibitor of the NLRP3 inflammasome pathway highlights its potential in oncology and inflammatory diseases. The lactam ring is a critical structural feature for its activity.[3]

Future research should focus on expanding the panel of kinases and cell lines tested to better understand its selectivity profile. In vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its optimized analogues. Further investigation into the precise upstream target in the pyroptosis pathway could reveal new regulatory mechanisms of inflammation.

References

Methodological & Application

Application Notes and Protocols for Azalamellarin N Pyroptosis Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of regulated, pro-inflammatory cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals.[1][2] The nucleotide-binding and oligomerization domain-like receptor (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a key player in this process. Upon activation, the NLRP3 inflammasome recruits the adapter protein ASC, leading to the activation of caspase-1.[3][4] Active caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, causing cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4] Dysregulation of pyroptosis is implicated in a variety of inflammatory diseases.[1]

Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has been identified as a potent inhibitor of pyroptosis.[1] It demonstrates strong inhibitory effects on pyroptosis induced by NLRP3 inflammasome agonists such as extracellular ATP and nigericin.[1][5] Mechanistic studies reveal that AZL-N acts upstream of NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and ASC.[1] It is suggested that AZL-N may target protein kinases involved in the signaling cascade leading to inflammasome activation, rather than directly interacting with the inflammasome components.[1][5] The structural integrity of the lactam ring in AZL-N is essential for its pyroptosis inhibitory activity.[1]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on NLRP3-mediated pyroptosis in a human monocytic cell line.

Data Presentation

Table 1: Inhibitory Effects of this compound on Pyroptosis in THP-1 Cells

Treatment GroupPyroptosis InducerThis compound Conc.Cell Death (% of Control)IL-1β Release (pg/mL)Caspase-1 Activation (Fold Change)
ControlNone0 µM5 ± 1.210 ± 2.51.0 ± 0.1
VehicleATP (5 mM)0 µM100 ± 8.5550 ± 458.2 ± 0.7
AZL-NATP (5 mM)1 µM65 ± 5.1320 ± 304.5 ± 0.4
AZL-NATP (5 mM)5 µM25 ± 3.2110 ± 151.8 ± 0.2
VehicleNigericin (10 µM)0 µM100 ± 9.1620 ± 509.1 ± 0.8
AZL-NNigericin (10 µM)1 µM58 ± 4.7280 ± 254.1 ± 0.5
AZL-NNigericin (10 µM)5 µM21 ± 2.995 ± 121.5 ± 0.3

Data are representative and compiled based on the described effects in the literature. Actual results may vary.

Experimental Protocols

Cell Culture and Differentiation

Objective: To prepare human monocytic THP-1 cells for pyroptosis induction.

Materials:

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48 hours to allow for differentiation. The cells will become adherent.

  • After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.

  • Incubate the cells for an additional 24 hours before proceeding with the pyroptosis assay.

Pyroptosis Induction and Inhibition Assay

Objective: To induce pyroptosis in differentiated THP-1 cells and assess the inhibitory effect of this compound.

Materials:

  • Differentiated THP-1 cells in 6-well plates

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Nigericin

  • This compound (stock solution in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Priming Step: Prime the differentiated THP-1 cells by treating them with 1 µg/mL of LPS in serum-free RPMI-1640 for 4 hours. This step is crucial to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: After priming, wash the cells once with PBS. Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). As a vehicle control, use an equivalent volume of DMSO. Incubate for 1 hour.

  • Pyroptosis Induction: To induce pyroptosis, add either ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

  • Incubate for 1-2 hours at 37°C.

  • Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and IL-1β analysis. Lyse the remaining cells for Western blot analysis of caspase-1 and GSDMD.

Assessment of Pyroptosis

a) Lactate Dehydrogenase (LDH) Release Assay (Cell Lysis)

Objective: To quantify cell membrane rupture, a hallmark of pyroptosis.

Protocol:

  • Use a commercially available LDH cytotoxicity assay kit.

  • Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

b) IL-1β Secretion Assay (ELISA)

Objective: To measure the release of the pro-inflammatory cytokine IL-1β.

Protocol:

  • Use a human IL-1β ELISA kit.

  • Follow the manufacturer's instructions to perform the ELISA on the collected cell culture supernatants.

  • Briefly, add supernatants and standards to the antibody-coated wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the enzyme conjugate and substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β based on the standard curve.

c) Western Blot for Caspase-1 and GSDMD Cleavage

Objective: To detect the activation of caspase-1 and the cleavage of GSDMD.

Protocol:

  • Lyse the adherent cells from the pyroptosis assay with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Pyroptosis_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 ATP ATP P2X7R P2X7R ATP->P2X7R Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NF-kB NF-κB Pathway TLR4->NF-kB P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Pro-IL-1B_mRNA pro-IL-1β mRNA NF-kB->Pro-IL-1B_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA Pro-IL-1B pro-IL-1β Pro-IL-1B_mRNA->Pro-IL-1B NLRP3_mRNA->NLRP3 IL-1B IL-1β Pro-IL-1B->IL-1B NLRP3_Inflammasome NLRP3 Inflammasome NLRP3->NLRP3_Inflammasome ASC ASC ASC->NLRP3_Inflammasome Pro-Caspase-1 pro-Caspase-1 Pro-Caspase-1->NLRP3_Inflammasome Caspase-1 Active Caspase-1 NLRP3_Inflammasome->Caspase-1 Caspase-1->Pro-IL-1B GSDMD GSDMD Caspase-1->GSDMD GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Membrane Pore GSDMD-N->Pore Pore->IL-1B Pyroptosis Pyroptosis Pore->Pyroptosis AZL-N This compound Upstream_Kinases Upstream Kinase(s) AZL-N->Upstream_Kinases Upstream_Kinases->NLRP3 Experimental_Workflow cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Collection & Analysis A Culture THP-1 Monocytes B Differentiate with PMA (48h) A->B C Prime with LPS (4h) B->C D Treat with this compound (1h) C->D E Induce Pyroptosis (ATP/Nigericin, 1-2h) D->E F Collect Supernatant E->F G Lyse Cells E->G H LDH Assay F->H I IL-1β ELISA F->I J Western Blot (Caspase-1, GSDMD) G->J

References

Application Notes and Protocols for Determining the Optimal Concentration of Azalamellarin N in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal in vitro concentration of Azalamellarin N, a synthetic analogue of the marine natural product lamellarin N. This compound has demonstrated potent activity as a non-covalent inhibitor of the EGFR T790M/L858R mutant and as an inhibitor of pyroptosis, making it a compound of interest for cancer and inflammatory disease research. The following protocols and data will assist in designing and executing experiments to evaluate its efficacy and mechanism of action in various cell-based assays.

Overview of this compound

This compound is a promising therapeutic candidate with a multi-faceted mechanism of action. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases, GSK-3β, PIM-1, and DYRK1A. A key structural feature, the lactam ring, is crucial for its biological activity, including its ability to inhibit pyroptosis by targeting molecules upstream of the NLRP3 inflammasome activation. Its cytotoxic effects have been observed in several cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.

Data Presentation: in vitro Activity of this compound and Analogues

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogues against various cancer cell lines and kinases. This data serves as a starting point for determining the appropriate concentration range for your experiments.

Compound/AnalogueTarget Cell Line/KinaseIC50 ValueReference
Azalamellarin analogueEGFR T790M/L858R1.7 nM[1]
Azalamellarin analogueEGFR WT4.6 nM[1]
Azalamellarin analoguesVarious cancer cell linesMicromolar (µM) range[2]
Lamellarin NKinases (e.g., CDKs, GSK-3)Nanomolar (nM) range[3]
Lamellarin DVarious tumor cell lines< 1 µM[4]
AscidideminHL-60, MCF7, HCT-116, A549Nanomolar to Micromolar (nM-µM) range[4]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the amount needed to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Line Selection and Culture

The choice of cell line is dependent on the research question.

  • For EGFR Inhibition Studies: Cell lines with known EGFR mutations, such as the lung adenocarcinoma cell line PC9 (harboring an EGFR exon 19 deletion) or engineered cell lines expressing the T790M mutation, are recommended.[5][6]

  • For General Cytotoxicity Screening: A panel of cancer cell lines from different origins is suggested, including:

    • A549 (Non-small cell lung cancer): A widely used model for lung cancer research, representing alveolar type II pulmonary epithelium.[1][7][8]

    • HepG2 (Hepatocellular carcinoma): Retains many hepatocyte-like features and is a valuable model for liver cancer and drug metabolism studies.[9][10][11]

    • MOLT-3 (Acute lymphoblastic leukemia): A suspension cell line model for leukemia studies.

  • For Pyroptosis Studies: Immortalized bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are suitable models for studying inflammasome activation.

All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration to determine the IC50 value.

Pyroptosis Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant upon cell membrane rupture, a hallmark of pyroptosis.[12][13][14][15]

Materials:

  • 24-well or 96-well plates

  • Immune cells (e.g., BMDMs or THP-1 cells)

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP (NLRP3 inflammasome activators)

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Cell Seeding and Priming: Seed cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-inflammatory genes.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • Inflammasome Activation: Induce pyroptosis by adding an NLRP3 activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit. Typically, this involves adding a reaction mixture to the supernatant and incubating until a color change is observed.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., EGFR, GSK-3β)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-kinase control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (10 mM in DMSO) viability_assay Cell Viability Assay (e.g., MTT) prep_compound->viability_assay pyroptosis_assay Pyroptosis Assay (e.g., LDH Release) prep_compound->pyroptosis_assay kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) prep_compound->kinase_assay prep_cells Culture Selected Cell Lines prep_cells->viability_assay prep_cells->pyroptosis_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 pyroptosis_assay->calc_ic50 kinase_assay->calc_ic50 det_optimal_conc Determine Optimal Concentration Range calc_ic50->det_optimal_conc egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Azalamellarin_N This compound Azalamellarin_N->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation nlrp3_pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) Upstream_Kinase Upstream Protein Kinase(s) PAMPs_DAMPs->Upstream_Kinase Activate NLRP3 NLRP3 Inflammasome Assembly Upstream_Kinase->NLRP3 Activates Azalamellarin_N This compound Azalamellarin_N->Upstream_Kinase Inhibits Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 Cytokines Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 Caspase1->Cytokines Pyroptosis Pyroptosis Caspase1->Pyroptosis

References

Application Notes and Protocols: Azalamellarin N in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Azalamellarin N belongs to the lamellarin class of marine alkaloids, which are known for their potent cytotoxic activities against various cancer cell lines. While research directly on this compound in Non-Small Cell Lung Cancer (NSCLC) is emerging, the broader lamellarin family, particularly Lamellarin D, has demonstrated significant anti-cancer effects, including in highly resistant NSCLC cell lines[1]. These compounds are recognized for their dual mechanism of action, targeting both nuclear topoisomerase I and directly inducing mitochondrial apoptosis[1][2].

These application notes provide a summary of the potential applications of this compound in NSCLC research, based on the established mechanisms of closely related lamellarin compounds. Detailed protocols for key in vitro experiments are provided to guide researchers in investigating the efficacy and mechanism of action of this compound.

Mechanism of Action

Based on studies of related lamellarins, this compound is hypothesized to induce apoptosis in NSCLC cells through a multi-faceted approach:

  • Topoisomerase I Inhibition: Like other lamellarins, this compound may inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest and apoptosis[3].

  • Mitochondrial-Mediated Apoptosis: this compound is likely to directly target mitochondria, leading to a decrease in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), and the activation of the caspase cascade[1][2]. This process involves the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[1][4].

The proposed signaling pathway for this compound-induced apoptosis in NSCLC is depicted below.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome AZ This compound Mito Mitochondria AZ->Mito TopoI Topoisomerase I AZ->TopoI Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 DNAdamage DNA Damage TopoI->DNAdamage MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC AIF AIF Release MMP->AIF Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis DNadamage DNadamage DNadamage->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in NSCLC cells.

Quantitative Data

While specific IC50 values for this compound in NSCLC cell lines are not yet widely published, the following table provides representative cytotoxic activities of the parent compound class, lamellarins, against various cancer cell lines to serve as a reference.

Compound Cell Line Cancer Type IC50 (µM) Reference
Lamellarin DVarious Tumor CellsVarious< 1[3]
Lamellarin DU1810Non-Small Cell Lung CarcinomaNot specified, but effective in apoptosis-resistant line[1]
AscidideminA549Non-Small Cell Lung CarcinomaNanomolar to Micromolar Range[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines such as A549 or H1975.

G start Start step1 Seed NSCLC cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat with varying concentrations of This compound step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • NSCLC cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Troubleshooting

Problem Possible Cause Solution
High variability in MTT assay Uneven cell seeding, edge effects, contaminationEnsure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Maintain sterile technique.
Low signal in Western Blot Insufficient protein loading, poor antibody quality, improper transferIncrease protein amount. Use a new or validated antibody. Optimize transfer conditions (time, voltage).
No apoptosis detected by flow cytometry Incorrect drug concentration or incubation time, technical error in stainingPerform a dose-response and time-course experiment. Ensure proper cell handling and staining procedures.

These notes and protocols provide a foundational framework for investigating the therapeutic potential of this compound in non-small cell lung cancer. Researchers are encouraged to adapt and optimize these methods for their specific experimental setups.

References

Application Notes: Utilizing Azalamellarin N for the Investigation of Upstream NLRP3 Inflammasome Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2][3] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, and can induce a form of programmed cell death known as pyroptosis.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[7][8][9] Azalamellarin N is a novel small molecule inhibitor that has been developed to probe the upstream signaling events that lead to NLRP3 inflammasome activation. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for using this compound as a tool to dissect the intricate signaling pathways governing NLRP3 activation.

Mechanism of Action (Hypothetical)

This compound is postulated to inhibit NLRP3 inflammasome activation by targeting key upstream signaling events. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][2][10] Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[10][11] Signal 2 is triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, which induce cellular events such as potassium efflux, calcium mobilization, and mitochondrial dysfunction.[11][12] this compound is hypothesized to interfere with one or more of these Signal 2 events, thereby preventing the assembly and activation of the NLRP3 inflammasome complex.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro experiments designed to characterize the inhibitory potential of this compound on NLRP3 inflammasome activation.

Table 1: Inhibition of IL-1β Secretion in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs)

This compound Conc. (µM)IL-1β Secretion (pg/mL) ± SD (n=3)% Inhibition
0 (Vehicle)1520 ± 1200%
0.11280 ± 9515.8%
1850 ± 7044.1%
10230 ± 3584.9%
25110 ± 2092.8%
IC50 ~1.5 µM

Table 2: Effect of this compound on Caspase-1 Activation in THP-1 Cells

TreatmentCaspase-1 Activity (RFU) ± SD (n=3)% Inhibition
Unstimulated150 ± 25-
LPS + Nigericin2800 ± 2100%
LPS + Nigericin + this compound (10 µM)650 ± 5576.8%

Table 3: Assessment of this compound on Upstream Events in Primary Human Monocytes

ParameterStimulusThis compound (10 µM)Result
Potassium Efflux NigericinYesSignificant Reduction
ASC Speck Formation ATPYesReduced Number of Specks
Mitochondrial ROS MSU CrystalsYesDecreased ROS Production
NLRP3 mRNA Expression LPSYesNo Significant Change

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a standard method for inducing NLRP3 inflammasome activation in primary mouse BMDMs, which can be adapted to test the inhibitory effects of this compound.[13][14][15]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-cell conditioned medium

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • ELISA kit for mouse IL-1β

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.

  • Cell Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) for 1 hour.

  • Sample Collection: Centrifuge the plate and collect the supernatants.

  • Cytokine Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: ASC Speck Visualization in THP-1 Cells

This protocol allows for the visualization of inflammasome assembly by observing the formation of ASC specks.

Materials:

  • THP-1 cells stably expressing ASC-GFP

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS

  • Nigericin

  • This compound

  • Fluorescence microscope

Procedure:

  • Cell Differentiation: Differentiate THP-1 cells with PMA (100 nM) for 3 hours.

  • Priming: Prime the differentiated cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Treat the cells with this compound (10 µM) or vehicle for 30 minutes.

  • Activation: Stimulate with Nigericin (10 µM) for 1 hour.

  • Imaging: Visualize ASC-GFP speck formation using a fluorescence microscope. Count the number of cells with specks in multiple fields of view.

Visualizations

NLRP3_Signaling_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Assembly Inflammasome Assembly & Output PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β Transcription NFkB->ProIL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp DAMPs DAMPs (e.g., ATP, Toxins) K_efflux K+ Efflux DAMPs->K_efflux mtROS Mitochondrial ROS Ca_mobilmobilization Ca_mobilmobilization NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Ca_mobilization Ca2+ Mobilization NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active AzalamellarinN This compound AzalamellarinN->K_efflux AzalamellarinN->Ca_mobilization AzalamellarinN->mtROS ASC ASC Recruitment NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage IL1b IL-1β Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Hypothetical mechanism of this compound on upstream NLRP3 inflammasome signaling.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Immune Cells (e.g., BMDMs, THP-1) priming Signal 1: Priming with LPS start->priming inhibitor Inhibitor Treatment: This compound or Vehicle priming->inhibitor activation Signal 2: Activation (e.g., Nigericin, ATP) inhibitor->activation elisa IL-1β ELISA activation->elisa caspase_assay Caspase-1 Activity Assay activation->caspase_assay asc_speck ASC Speck Imaging activation->asc_speck western_blot Western Blot for Cleaved Caspase-1 activation->western_blot data_analysis Data Analysis and IC50 Determination elisa->data_analysis caspase_assay->data_analysis asc_speck->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.

References

Azalamellarin N: A Potent Tool for Investigating NLRP3 Inflammasome-Dependent Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2] A key pathway leading to pyroptosis involves the activation of inflammasomes, which are intracellular multi-protein complexes.[3][4] The NLRP3 inflammasome, in particular, is a critical sensor of a wide array of stimuli and its dysregulation is implicated in numerous inflammatory diseases.[5][6] The activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18, and cleaves Gasdermin D (GSDMD) to induce pore formation in the cell membrane and subsequent cell lysis.[7]

Azalamellarin N is a hexacyclic pyrrole alkaloid that has been identified as a potent inhibitor of pyroptosis.[8] It serves as a valuable chemical tool for researchers studying the mechanisms of pyroptosis, particularly for dissecting the signaling events upstream of NLRP3 inflammasome activation.[8][9] Unlike direct NLRP3 inhibitors such as MCC950, this compound's unique mechanism of action allows for the investigation of the broader regulatory pathways of pyroptosis.[8][10]

Features of this compound

  • Mechanism of Action: this compound inhibits pyroptosis by targeting molecules that act upstream of the NLRP3 inflammasome activation, rather than directly targeting the components of the inflammasome itself.[3][11] It has been shown to inhibit the activation of caspase-1 and the oligomerization of the adaptor protein ASC.[8] The lactam ring in its structure is essential for its inhibitory activity.[8]

  • Differential Inhibition: The inhibitory potency of this compound varies with the NLRP3 inflammasome agonist used. It strongly inhibits pyroptosis induced by ATP and nigericin, but shows weaker inhibition against R837-induced pyroptosis.[8][11][12] This feature makes it a useful tool for studying stimulus-specific differences in NLRP3 activation pathways.

  • Specificity: this compound is a relatively specific inhibitor of pyroptosis and does not inhibit other forms of cell death like apoptosis at similar concentrations.[10]

Quantitative Data

The following table summarizes the effective concentrations of this compound for the inhibition of pyroptosis in macrophage cell lines such as THP-1 and J774.1.

ParameterCell LineInducerEffective ConcentrationNotes
Inhibition of IL-1β ReleaseTHP-1, J774.1ATP, Nigericin0.125 - 1 µMStrong inhibition observed.[11][12]
Inhibition of IL-1β ReleaseTHP-1, J774.1R837> 1 µMModest inhibition compared to ATP and nigericin.[10][12]
Inhibition of Caspase-1 CleavageTHP-1Nigericin0.125 - 1 µMConcentration-dependent inhibition.[11]
Inhibition of ASC OligomerizationTHP-1ATP0.125 - 1 µMSimilar extent of inhibition as MCC950.[11]
Inhibition of Cell Death (Pyroptosis)THP-1R83710 µMSimilar inhibition to 10 µM MCC950.[10]

Signaling Pathway and Experimental Workflow

NLRP3_Pathway cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Signal 1 (Priming) Signal 1 (Priming) PAMPs/DAMPs->Signal 1 (Priming) Pro-IL-1β/NLRP3 Transcription Pro-IL-1β/NLRP3 Transcription Signal 1 (Priming)->Pro-IL-1β/NLRP3 Transcription Signal 2 (Activation) ATP, Nigericin, R837 Upstream Kinases (?) Potential Target (e.g., Protein Kinases) Signal 2 (Activation)->Upstream Kinases (?) NLRP3 NLRP3 Upstream Kinases (?)->NLRP3 Activation This compound This compound This compound->Upstream Kinases (?) ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β GSDMD GSDMD Caspase-1->GSDMD IL-1β Mature IL-1β Pro-IL-1β->IL-1β Pyroptosis Pyroptosis IL-1β->Pyroptosis Release GSDMD-N GSDMD N-terminal GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Pore Formation->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and the proposed mechanism of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis Culture THP-1 cells Culture THP-1 cells Differentiate with PMA Differentiate with PMA Culture THP-1 cells->Differentiate with PMA Seed cells in plates Seed cells in plates Differentiate with PMA->Seed cells in plates Prime with LPS (Signal 1) Prime with LPS (Signal 1) Seed cells in plates->Prime with LPS (Signal 1) Pre-treat with this compound Pre-treat with this compound Prime with LPS (Signal 1)->Pre-treat with this compound Induce with NLRP3 agonist (Signal 2) e.g., ATP, Nigericin Pre-treat with this compound->Induce with NLRP3 agonist (Signal 2) Collect supernatant and lyse cells Collect supernatant and lyse cells Induce with NLRP3 agonist (Signal 2)->Collect supernatant and lyse cells LDH Assay (Supernatant) LDH Assay (Supernatant) Collect supernatant and lyse cells->LDH Assay (Supernatant) IL-1β ELISA (Supernatant) IL-1β ELISA (Supernatant) Collect supernatant and lyse cells->IL-1β ELISA (Supernatant) Western Blot (Lysates) Caspase-1, GSDMD Collect supernatant and lyse cells->Western Blot (Lysates)

Caption: Experimental workflow for studying pyroptosis inhibition by this compound.

Experimental Protocols

Protocol 1: Induction of Pyroptosis in THP-1 Macrophages

This protocol describes the induction of NLRP3-dependent pyroptosis in human THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Sterile tissue culture plates (96-well and 6-well)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates and treat with 100 nM PMA for 48-72 hours.[13]

    • After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours before the experiment.[13]

  • Priming (Signal 1):

    • Treat the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to prime the NLRP3 inflammasome.[14]

  • Induction (Signal 2):

    • After priming, induce pyroptosis by adding one of the following NLRP3 agonists:

      • ATP: 5 mM for 30-60 minutes.

      • Nigericin: 10 µg/mL for 1 hour.[14]

Protocol 2: Inhibition of Pyroptosis with this compound

This protocol outlines the use of this compound to inhibit pyroptosis.

Materials:

  • Differentiated and primed THP-1 cells (from Protocol 1)

  • This compound stock solution (in DMSO)

  • NLRP3 agonist (ATP or Nigericin)

Procedure:

  • Prepare differentiated THP-1 cells and prime them with LPS as described in Protocol 1.

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial experiments. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

  • 30 minutes before adding the NLRP3 agonist, replace the LPS-containing medium with medium containing the desired concentrations of this compound and incubate.[11][12]

  • Induce pyroptosis by adding ATP or nigericin as described in Protocol 1.

  • Incubate for the specified time, then proceed to assess pyroptosis using the methods in Protocol 3.

Protocol 3: Assessment of Pyroptosis

Pyroptosis can be quantified by measuring cell lysis and the release of inflammatory cytokines.

A. Lactate Dehydrogenase (LDH) Assay for Cell Lysis:

  • After treatment, carefully collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

B. IL-1β ELISA for Cytokine Release:

  • Collect the cell culture supernatant after treatment.

  • Measure the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's protocol.

C. Western Blot for Caspase-1 and GSDMD Cleavage:

  • After collecting the supernatant, wash the cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

  • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the cleaved forms of these proteins is indicative of pyroptosis.

Protocol 4: Cytotoxicity Assay for this compound

It is recommended to determine the cytotoxicity of this compound in your specific cell line to ensure that the observed inhibition of pyroptosis is not due to general toxicity.

Materials:

  • Differentiated THP-1 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability assay reagent.

Procedure:

  • Seed differentiated THP-1 cells in a 96-well plate.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a duration equivalent to the entire pyroptosis experiment (e.g., priming time + pre-treatment time + induction time).

  • Perform an MTT assay or a similar viability assay according to the manufacturer's instructions.

  • Determine the concentration of this compound that does not significantly reduce cell viability. This concentration range should be used for the pyroptosis inhibition experiments.

References

Application Notes and Protocols for Testing Azalamellarin N Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalamellarin N, a synthetic lactam congener of the marine natural product lamellarin N, has emerged as a potent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) T790M/L858R mutant.[1][2] This compound and its analogues have demonstrated significant cytotoxic activities against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[1][2] Mechanistically, this compound is believed to induce apoptotic cell death and has also been identified as an inhibitor of pyroptosis, potentially through the inhibition of upstream protein kinases.[1][3]

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the efficacy of this compound. The protocols detailed below cover essential assays for assessing its anti-cancer and anti-inflammatory potential, including cell viability, apoptosis induction, and target engagement.

Experimental Design Overview

A multi-faceted approach is recommended to thoroughly characterize the efficacy of this compound. The experimental workflow should encompass in vitro cell-based assays to determine cytotoxicity, mechanism of cell death, and target engagement.

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Engagement & Pathway Analysis A Cell Line Selection (e.g., EGFR Mutant Cancer Cells) B Dose-Response & Cell Viability Assays (MTT, CellTiter-Glo) A->B C IC50 Determination B->C D Apoptosis Assays (Annexin V/PI Staining) C->D F EGFR Kinase Activity Assay C->F G Pyroptosis Inhibition Assay (e.g., in response to NLRP3 agonists) C->G E Western Blot Analysis (Caspase-3, PARP cleavage) D->E H Western Blot for Signaling Proteins (p-EGFR, p-AKT) F->H G->H

Figure 1: Experimental Workflow for this compound Efficacy Testing.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M/L858R mutant)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[5][6]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time period.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.[7]

Target Engagement: EGFR Kinase Activity Assay

This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR (T790M/L858R mutant)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, kinase buffer, and the substrate peptide.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value of this compound for EGFR inhibition.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison and analysis.

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM) after 72h
NCI-H1975T790M/L858RValue
A549WTValue
PC-9exon 19 delValue

Table 2: Apoptosis Induction by this compound in NCI-H1975 Cells (48h)

TreatmentConcentration (nM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0ValueValue
This compoundIC50/2ValueValue
This compoundIC50ValueValue
This compound2 x IC50ValueValue

Signaling Pathway and Logical Relationships

The proposed mechanism of action for this compound involves the inhibition of the EGFR signaling pathway, leading to the induction of apoptosis.

G cluster_0 EGFR Signaling Pathway EGFR EGFR (T790M/L858R) PI3K PI3K EGFR->PI3K Azalamellarin_N This compound Azalamellarin_N->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Proposed EGFR Inhibition Pathway by this compound.

The inhibitory effect of this compound on pyroptosis suggests its interaction with components of the inflammasome pathway.

G cluster_1 Pyroptosis Inhibition Pathway Stimuli NLRP3 Agonists (ATP, Nigericin) Upstream_Kinase Upstream Kinase(s) Stimuli->Upstream_Kinase NLRP3 NLRP3 Inflammasome Activation Upstream_Kinase->NLRP3 Azalamellarin_N This compound Azalamellarin_N->Upstream_Kinase Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis

Figure 3: Proposed Pyroptosis Inhibition by this compound.

Conclusion

The provided protocols and experimental design framework will enable researchers to systematically evaluate the efficacy of this compound. By combining cell viability, apoptosis, and target engagement assays, a comprehensive understanding of its therapeutic potential can be achieved. The presented data tables and pathway diagrams offer a clear structure for organizing and interpreting experimental results. Further investigations may include in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

Azalamellarin N: Application Notes and Protocols for Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalamellarins are a class of synthetic lactam analogues of lamellarins, which are marine-derived pyrrole alkaloids. While the parent lamellarin compounds have been investigated for their anticancer properties, the specific effects of Azalamellarin N on primary immune cells have not been extensively characterized in publicly available literature. These application notes provide a framework and detailed protocols for researchers to investigate the potential immunomodulatory effects of this compound on primary immune cell cultures. The following sections offer standardized procedures for assessing cytotoxicity, impact on cell proliferation, cytokine production, and modulation of key inflammatory signaling pathways.

Data Presentation

Due to the limited availability of public data on this compound's effects on primary immune cells, the following tables are presented as templates for data acquisition and organization. Researchers can utilize these structures to summarize their experimental findings.

Table 1: Cytotoxicity of this compound on Primary Immune Cells

Cell TypeAssayIncubation Time (hours)IC50 (µM)
Human PBMCsMTT24Data to be determined
Human PBMCsMTT48Data to be determined
Murine SplenocytesMTT24Data to be determined
Murine SplenocytesMTT48Data to be determined
Human MacrophagesLDH24Data to be determined
Murine MacrophagesLDH24Data to be determined

Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL) ± SD% Inhibition
TNF-α Vehicle Control-Data to be determined-
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
IL-6 Vehicle Control-Data to be determined-
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
IL-1β Vehicle Control-Data to be determined-
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound50Data to be determinedData to be determined

Experimental Protocols

Isolation and Culture of Primary Immune Cells

1.1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate-Buffered Saline (PBS), sterile

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 50 mL conical tubes

    • Serological pipettes

    • Centrifuge

  • Procedure:

    • Dilute the blood 1:1 with sterile PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

    • Collect the buffy coat layer containing PBMCs.

    • Wash the collected cells with 45 mL of PBS and centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

    • Count the cells using a hemocytometer and assess viability with Trypan Blue.

    • Adjust the cell density as required for downstream experiments.

1.2. Generation of Monocyte-Derived Macrophages (MDMs)

  • Materials:

    • Isolated PBMCs

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)

    • 6-well tissue culture plates

  • Procedure:

    • Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Allow monocytes to adhere for 2 hours in a 37°C, 5% CO2 incubator.

    • Remove non-adherent cells by washing gently with warm PBS.

    • Add fresh complete RPMI-1640 medium containing 50 ng/mL of recombinant human M-CSF.

    • Culture for 5-7 days, changing the medium every 2-3 days, to allow differentiation into macrophages.

Cell Viability and Proliferation Assays

2.1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Primary immune cells (e.g., PBMCs, splenocytes)

    • Complete culture medium

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete medium.

    • Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells in triplicate. Include a vehicle control (DMSO).

    • Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Assay

3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for measuring the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][2]

  • Materials:

    • Macrophage cell culture supernatants

    • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

    • 96-well ELISA plates

    • Wash buffer (PBS with 0.05% Tween-20)

    • Assay diluent (e.g., 1% BSA in PBS)

    • Stop solution (e.g., 2N H2SO4)

    • Microplate reader

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with assay diluent for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Add the stop solution to stop the reaction.

    • Read the absorbance at 450 nm.

    • Calculate the cytokine concentration based on the standard curve.

Signaling Pathway Analysis

4.1. Western Blot for NF-κB and MAPK Pathway Activation

This protocol is to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Treated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets with RIPA buffer on ice.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Downstream Assays Isolate Primary Immune Cells Isolate Primary Immune Cells Culture and Differentiate Culture and Differentiate Isolate Primary Immune Cells->Culture and Differentiate Treat Cells Treat Cells Culture and Differentiate->Treat Cells Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treat Cells->Cytotoxicity Assay (MTT) Cytokine Assay (ELISA) Cytokine Assay (ELISA) Treat Cells->Cytokine Assay (ELISA) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Treat Cells->Signaling Pathway Analysis (Western Blot)

Caption: Experimental workflow for investigating this compound effects.

NFkB_Signaling_Pathway Stimulus (e.g., LPS) Stimulus (e.g., LPS) TLR4 TLR4 Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stimulus (e.g., LPS) Stimulus (e.g., LPS) TAK1 TAK1 Stimulus (e.g., LPS)->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 MEK1/2 MEK1/2 TAK1->MEK1/2 MKK4/7 MKK4/7 TAK1->MKK4/7 p38 p38 MKK3/6->p38 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->Transcription Factors (e.g., AP-1) JNK JNK MKK4/7->JNK JNK->Transcription Factors (e.g., AP-1) Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->TAK1 Inhibits?

Caption: Potential modulation of MAPK signaling pathways.

References

Application Notes and Protocols: Measuring IL-1β Secretion after Azalamellarin N Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly controlled process, primarily mediated by the activation of inflammasomes, multi-protein complexes that respond to pathogenic and sterile danger signals. The NLRP3 inflammasome is a key player in this pathway, and its aberrant activation is a hallmark of numerous chronic inflammatory conditions. Consequently, the identification of novel inhibitors of the NLRP3 inflammasome pathway is a significant goal in drug discovery.

Azalamellarin N is a synthetic lactam analog of the marine natural product lamellarin N.[1] It has been identified as a pyroptosis inhibitor that targets molecules upstream of the NLRP3 inflammasome activation, rather than the core components of the inflammasome itself.[2] This application note provides a detailed protocol for the measurement of IL-1β secretion in vitro following treatment with this compound, to characterize its inhibitory effects on the NLRP3 inflammasome pathway.

Principle of the Assay

This protocol describes the use of an in vitro cell-based assay to quantify the secretion of IL-1β from immune cells, such as human or murine macrophages, in response to NLRP3 inflammasome activation and its inhibition by this compound. The assay involves a two-step activation of the NLRP3 inflammasome: a priming signal (Signal 1) using lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3 components, followed by an activation signal (Signal 2) using nigericin to trigger the assembly and activation of the NLRP3 inflammasome. The concentration of secreted IL-1β in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment evaluating the effect of this compound on IL-1β secretion.

Treatment GroupThis compound (µM)IL-1β Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition of IL-1β Secretion
Unstimulated Control015.23.5N/A
LPS + Nigericin (Vehicle)01258.398.70%
LPS + Nigericin0.1982.175.421.9%
LPS + Nigericin1547.645.156.5%
LPS + Nigericin10152.422.887.9%
LPS + Nigericin2568.912.394.5%

Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of action for this compound.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and Inhibition by this compound cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly Upstream Upstream Events (e.g., ion flux, ROS) proCasp1 Pro-Caspase-1 NLRP3_Assembly->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 cleavage Casp1->proIL1B cleavage IL1B Mature IL-1β proIL1B->IL1B maturation Secretion IL-1β Secretion IL1B->Secretion AzalamellarinN This compound AzalamellarinN->Upstream inhibits

Caption: Proposed mechanism of this compound on the NLRP3 pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on IL-1β secretion.

experimental_workflow start Seed Macrophages (e.g., THP-1, BMDMs) priming Prime cells with LPS (Signal 1) start->priming treatment Pre-treat with this compound (various concentrations) priming->treatment activation Activate NLRP3 with Nigericin (Signal 2) treatment->activation incubation Incubate for specified time activation->incubation collection Collect cell culture supernatants incubation->collection elisa Quantify IL-1β concentration using ELISA collection->elisa analysis Data analysis and determination of IC50 elisa->analysis end Results analysis->end

Caption: Experimental workflow for IL-1β secretion measurement.

Experimental Protocols

Materials and Reagents:

  • Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin sodium salt

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human IL-1β ELISA Kit

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free tissue culture plates (96-well)

  • Sterile, pyrogen-free microcentrifuge tubes

Protocol for THP-1 Cells:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.

    • After incubation, aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.

    • Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before the experiment.

  • Priming (Signal 1):

    • Aspirate the medium and add fresh serum-free RPMI-1640.

    • Prime the differentiated THP-1 cells with LPS at a final concentration of 1 µg/mL for 3-4 hours at 37°C and 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).

    • After LPS priming, gently aspirate the medium and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and an unstimulated control (no LPS, no nigericin).

    • Pre-incubate the cells with this compound for 1 hour at 37°C and 5% CO₂.

  • Activation (Signal 2):

    • Add nigericin to a final concentration of 10 µM to all wells except the unstimulated control.

    • Incubate the plate for 1-2 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatants without disturbing the cell monolayer and transfer them to sterile microcentrifuge tubes.

    • Store the supernatants at -80°C until the IL-1β measurement.

  • IL-1β Quantification by ELISA:

    • Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Data Analysis:

  • Calculate the mean and standard deviation for each treatment group.

  • Normalize the data by subtracting the background IL-1β level of the unstimulated control.

  • Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated (LPS + Nigericin) control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of IL-1β secretion is inhibited).

Conclusion

This application note provides a comprehensive framework for investigating the inhibitory effect of this compound on IL-1β secretion. By following these protocols, researchers can effectively characterize the potency of this compound and gain further insights into its mechanism of action as an upstream inhibitor of the NLRP3 inflammasome. These studies are crucial for the development of novel therapeutics for a wide range of inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Azalamellarin N In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Azalamellarin N during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic lactam analog of the marine-derived pyrrole alkaloid, Lamellarin N. Like many marine alkaloids, lamellarins and their analogs are often highly lipophilic and exhibit poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing compound precipitation and leading to inaccurate and irreproducible experimental results. While azalamellarins are reported to be more soluble than their lamellarin counterparts, careful handling is still required.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and related lamellarin compounds for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium to a final working concentration.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many cell lines tolerating up to 1%. However, the sensitivity of cells to DMSO can vary significantly. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Increase the serum concentration: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 5% to 10%) can help to solubilize hydrophobic compounds through binding to albumin and other proteins.

  • Use a gentle mixing technique: When diluting the DMSO stock, add it to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cell monolayer.

  • Warm the aqueous medium: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Consider the use of solubilizing agents: For non-cell-based assays, the inclusion of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can aid in solubilization. However, these are generally not suitable for live-cell experiments due to their cytotoxic effects.

Q5: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, the same principles of minimizing the final solvent concentration apply. The choice of solvent may depend on the specific experimental requirements and the tolerance of your cell line. Always perform a vehicle control for any solvent used.

Solubility Data

Quantitative solubility data for this compound is not widely available in the public domain. The following table provides a general solubility profile based on its chemical properties as a pyrrole alkaloid and data from its close analog, Lamellarin D.

Solvent/MediumThis compound SolubilityLamellarin D (Analog) SolubilityRecommendations & Remarks
WaterPoorPoor (LogS -6.78)Not recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)PoorPoorNot recommended for preparing stock solutions.
EthanolLikely SolubleLikely SolubleCan be used for stock solutions, but DMSO is generally preferred. Ensure final concentration is non-toxic to cells.
Dimethyl Sulfoxide (DMSO)SolubleSoluble (Stock solutions of 5 mM have been reported)[1]Recommended solvent for stock solutions.
Cell Culture Medium (e.g., DMEM, RPMI)Poor (precipitation likely at higher concentrations)Poor (precipitation likely at higher concentrations)Final working concentrations should be carefully determined. The presence of serum can improve solubility.

Disclaimer: The solubility of this compound is inferred from its chemical class and data on its analogs. It is strongly recommended to perform your own solubility tests to determine the optimal conditions for your specific experimental setup.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or incubator (optional)

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound needs to be obtained from the supplier).

  • Aliquot the compound: Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Procedure for Preparing a Working Solution in Cell Culture Medium:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then perform a final 1:10 dilution into your assay plate.

  • Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. Immediately and gently mix the solution by swirling or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Start: this compound Precipitation Observed check_conc Is the final concentration high? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc Yes check_serum Does the medium contain serum? check_conc->check_serum No end_success Success: Compound is soluble lower_conc->end_success increase_serum Action: Increase serum concentration (e.g., to 10%) check_serum->increase_serum Yes no_serum Consider alternative non-cell-based assay or formulation check_serum->no_serum No check_mixing Review dilution/mixing technique check_serum->check_mixing Already optimal increase_serum->end_success end_fail Issue persists: Consider compound stability or alternative solubilization methods no_serum->end_fail improve_mixing Action: Add stock to swirling medium, pre-warm medium check_mixing->improve_mixing check_dmso Is the final DMSO concentration >0.5%? check_mixing->check_dmso Technique is optimal improve_mixing->end_success lower_dmso Action: Prepare a higher concentration stock to reduce final DMSO volume check_dmso->lower_dmso Yes check_dmso->end_fail No lower_dmso->end_success

Caption: A flowchart for troubleshooting this compound precipitation in vitro.

Signaling Pathway of EGFR Inhibition by this compound

This compound has been identified as a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant.[2] Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Azalamellarin_N This compound Azalamellarin_N->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

How to prevent Azalamellarin N precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azalamellarin N. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a synthetic, hexacyclic pyrrole alkaloid that functions as a non-covalent inhibitor of several protein kinases. It is a lactam congener of the marine natural product Lamellarin N. Its primary known targets include the Epidermal Growth Factor Receptor (EGFR), particularly the T790M/L858R mutant, and it has also been identified as an inhibitor of the NLRP3 inflammasome, playing a role in suppressing pyroptosis.

Q2: Why does this compound precipitate in my culture media?

This compound, like many kinase inhibitors, is a hydrophobic molecule. This means it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can come out of solution and form a precipitate.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1][2][3][4] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[2][3] It is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Issue 1: Precipitation upon dilution of the stock solution in culture media.
  • Probable Cause: The aqueous concentration of this compound exceeds its solubility limit in the culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.

  • Solutions:

    • Optimize Stock Concentration and Dilution Strategy:

      • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

      • Perform serial dilutions in 100% DMSO to get closer to the final desired concentration before adding it to the culture medium.

      • When adding the DMSO stock to the medium, add it dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations of the compound that can trigger precipitation.

    • Pre-warm the Culture Media: Warming the culture media to 37°C before adding the this compound stock can sometimes improve solubility.

    • Incorporate a Surfactant or Co-solvent: For particularly problematic precipitation, the inclusion of a low concentration of a non-ionic surfactant or a co-solvent in the culture medium can help maintain solubility. It is essential to test the toxicity of these agents on your cell line beforehand.

AdditiveRecommended Starting ConcentrationNotes
Pluronic® F-680.01 - 0.1% (w/v)A non-ionic surfactant often used in cell culture.
Tween® 20/800.01 - 0.05% (v/v)Can be effective but may have higher cytotoxicity potential.
Polyethylene Glycol (PEG) 300/4000.1 - 1% (v/v)A co-solvent that can increase the solubility of hydrophobic compounds.
Issue 2: Precipitate forms over time during incubation.
  • Probable Cause: The compound may be unstable in the culture medium over long incubation periods, or interactions with media components (e.g., proteins in serum) could be causing it to precipitate.

  • Solutions:

    • Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing the concentration if experimentally permissible. High protein content can sometimes contribute to compound precipitation.

    • Use Serum-Free Media: If your cell line can be maintained in serum-free media, this may alleviate the issue.

    • Refresh the Media: For long-term experiments, consider refreshing the culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

    • Consider Solubility Enhancers: The use of cyclodextrins can be explored to form inclusion complexes with this compound, which can enhance its aqueous solubility and stability.[5][6][7][8][9]

Solubility EnhancerRecommended Starting ConcentrationNotes
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms a complex with the hydrophobic drug, increasing its solubility.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol is a general guideline. The optimal concentrations and volumes should be determined empirically for your specific experimental setup.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight of this compound: ~499.5 g/mol ).

    • Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stocks that are closer to your final working concentration. This minimizes the volume of DMSO added to the culture.

  • Prepare the Final Working Solution in Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • Calculate the volume of the appropriate this compound stock solution needed to achieve your desired final concentration in the culture medium. Ensure the final DMSO concentration remains within the tolerated limit for your cells (e.g., ≤ 0.5%).

    • Slowly add the calculated volume of the this compound stock solution dropwise to the pre-warmed culture medium while gently swirling the tube or plate.

    • Visually inspect the medium for any signs of precipitation (cloudiness, particles). If precipitation occurs, refer to the Troubleshooting Guide.

    • Use the final working solution immediately for your experiments.

Quantitative Data Summary (General Guidelines):

ParameterRecommended Value
Stock Solution Solvent100% Anhydrous DMSO
Stock Solution Concentration1 - 10 mM
Final DMSO Concentration in Culture≤ 0.5% (v/v) (cell line dependent)

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Inhibited by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Azalamellarin_N This compound Azalamellarin_N->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammasome Activators cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin-D Caspase1->GSDMD Cleaves IL1b IL-1β Pro_IL1b->IL1b Release IL18 IL-18 Pro_IL18->IL18 Release Pyroptosis Pyroptosis GSDMD->Pyroptosis Azalamellarin_N This compound Azalamellarin_N->NLRP3 Inhibits Upstream Activation

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Workflow for Preventing Precipitation

Caption: Workflow for preparing this compound to prevent precipitation.

References

Avoiding off-target effects of Azalamellarin N in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azalamellarin N

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic, hexacyclic pyrrole alkaloid, analogous to the marine natural product Lamellarin N.[1] A key structural feature of this compound is the presence of a lactam ring in place of the lactone ring found in lamellarins, a modification crucial for some of its biological activities.[2][3] It is a multi-target inhibitor with several known mechanisms of action:

  • Protein Kinase Inhibition: this compound and its analogues are known to inhibit a range of protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), Pim-1, and dual-specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A).[2][4]

  • EGFR Inhibition: It has been identified as a potent, non-covalent inhibitor of the drug-resistant T790M/L858R mutant of the epidermal growth factor receptor (EGFR).[2][4]

  • Pyroptosis Inhibition: this compound has been shown to inhibit pyroptosis mediated by the NLRP3 inflammasome.[1][3] It appears to act upstream of the inflammasome activation, rather than directly targeting its core components.[3]

2. What are the known off-target effects of this compound?

The distinction between "on-target" and "off-target" for this compound is highly dependent on the experimental context. Due to its multi-target nature, an intended target in one study may be an off-target in another. Potential off-target effects include:

  • Broad Kinase Inhibition: If you are studying this compound as an inhibitor of a specific kinase (e.g., the EGFR T790M/L858R mutant), its inhibitory activity against other kinases (CDKs, GSK-3, etc.) would be considered off-target effects.[2][4]

  • Topoisomerase I Inhibition and DNA Interaction: The parent compounds, lamellarins, are known to inhibit topoisomerase I and interact with DNA.[2][5] While not explicitly confirmed for this compound in the provided literature, these effects should be considered as potential off-target activities.

  • General Cytotoxicity: Some azalamellarin analogues have shown cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.[1] This could be a result of engaging multiple cellular targets.

3. How can I minimize off-target effects in my experiments?

Several strategies can be employed to minimize and account for off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ Control Compounds: Use a structurally related but inactive analogue of this compound as a negative control. N-allylated or N-propylated azalamellarin analogues have been shown to be much less cytotoxic, suggesting they could serve as potential negative controls.[1] Additionally, using inhibitors with different mechanisms of action for the same target can help confirm that the observed phenotype is due to the on-target effect.

  • Genetic Validation: The most stringent way to validate an on-target effect is through genetic approaches.[6] For example, if you are studying the effect of this compound on a specific kinase, you can use CRISPR/Cas9 to knock out or mutate the kinase and observe if the compound still has the same effect.[6]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with the phenotype caused by genetic knockdown/knockout of the intended target.[7] A high degree of similarity provides evidence for on-target activity.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[8][9] This can provide a list of potential off-targets to investigate experimentally.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cellular phenotype not consistent with inhibition of the primary target. The phenotype may be due to an off-target effect, such as inhibition of another kinase or interaction with a different cellular component.1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use a structurally related inactive control to see if it produces the same phenotype. 3. Validate the on-target effect using a genetic approach (e.g., siRNA, CRISPR knockout) to see if it phenocopies the effect of this compound. 4. Conduct a kinase panel screen to identify other kinases that are inhibited by this compound at the concentration you are using.
Inconsistent results between different cell lines. Cell lines may have different expression levels of the primary target and potential off-targets. They may also have different compensatory signaling pathways.1. Quantify the expression level of your target of interest in the different cell lines (e.g., by Western blot or qPCR). 2. Characterize the relevant signaling pathways in your cell lines to understand potential differences. 3. Consider using a panel of cell lines with known genetic backgrounds to better understand the context-dependent effects of this compound.
Discrepancy between in vitro and in vivo results. Pharmacokinetic and pharmacodynamic properties of this compound can lead to different effective concentrations and target engagement in vivo. Off-target effects may also be more pronounced in a whole organism.1. Perform pharmacokinetic studies to determine the concentration of this compound at the target tissue. 2. Assess target engagement in vivo (e.g., by measuring the phosphorylation status of a downstream substrate). 3. Evaluate potential in vivo toxicities that may be related to off-target effects.

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) for an analogue of this compound against EGFR.

Compound Target IC50 (nM) Reference
Azalamellarin analogue with two 3-(dimethylamino)propoxy groupsEGFR T790M/L858R mutant1.7[2][4]
Azalamellarin analogue with two 3-(dimethylamino)propoxy groupsWild-Type EGFR4.6[2][4]

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase and substrate to the wells.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

2. Protocol: NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

  • Reagents and Materials:

    • THP-1 cells (human monocytic cell line)

    • PMA (Phorbol 12-myristate 13-acetate) for differentiation

    • LPS (Lipopolysaccharide) for priming

    • Nigericin or ATP as NLRP3 activators

    • This compound (dissolved in DMSO)

    • MCC950 (a known NLRP3 inhibitor, as a positive control)

    • Opti-MEM or other serum-free medium

    • ELISA kit for human IL-1β

    • LDH cytotoxicity assay kit

  • Procedure:

    • Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

    • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free medium.

    • During the last 30 minutes of priming, treat the cells with various concentrations of this compound, MCC950, or DMSO (vehicle control).

    • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.

    • Normalize the IL-1β and LDH levels to the vehicle-treated control and plot the inhibition curves to determine the IC50 values.

Visualizations

Azalamellarin_N_Signaling_Pathways cluster_0 EGFR Pathway cluster_1 NLRP3 Inflammasome Pathway EGFR EGFR (T790M/L858R) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) Upstream_Kinase Upstream Kinase(s) (Potential Target) PAMPs_DAMPs->Upstream_Kinase NLRP3_ASC_Casp1 NLRP3 Inflammasome (ASC, Pro-Caspase-1) Upstream_Kinase->NLRP3_ASC_Casp1 Caspase1 Active Caspase-1 NLRP3_ASC_Casp1->Caspase1 GasderminD Gasdermin-D Cleavage Caspase1->GasderminD IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis Azalamellarin_N This compound Azalamellarin_N->EGFR Azalamellarin_N->Upstream_Kinase

Caption: Known signaling pathways inhibited by this compound.

Off_Target_Effect_Workflow start Start: Observe unexpected phenotype dose_response 1. Confirm Dose-Dependence (Lowest effective concentration) start->dose_response inactive_control 2. Use Inactive Analogue (Negative Control) dose_response->inactive_control phenotype_persists Phenotype persists? inactive_control->phenotype_persists genetic_validation 3. Genetic Validation (e.g., CRISPR KO of primary target) phenotype_persists->genetic_validation Yes on_target Conclusion: Phenotype is likely ON-TARGET phenotype_persists->on_target No phenocopy Does KO phenocopy This compound effect? genetic_validation->phenocopy profiling 4. Off-Target Profiling (e.g., Kinase Panel Screen, Proteomics) phenocopy->profiling No phenocopy->on_target Yes identify_off_target Identify Potential Off-Target(s) profiling->identify_off_target validate_off_target 5. Validate Off-Target (Genetic/Biochemical Assays) identify_off_target->validate_off_target off_target Conclusion: Phenotype is likely OFF-TARGET validate_off_target->off_target

References

Interpreting unexpected results in Azalamellarin N assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azalamellarin N assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lactam congener of the marine natural product, lamellarin N. Its primary mechanism of action is the inhibition of protein kinases. It has shown potent activity against drug-resistant epidermal growth factor receptor (EGFR) mutants, such as T790M/L858R, and is also known to inhibit other kinases relevant to cancer. Additionally, this compound has been identified as an inhibitor of pyroptosis by targeting signaling molecules upstream of the NLRP3 inflammasome activation. The lactam ring in its structure is crucial for its inhibitory activities.[1][2]

Q2: In which cellular assays is this compound typically used?

A2: this compound is commonly evaluated in a variety of cellular assays to determine its efficacy and mechanism of action. These include:

  • Cytotoxicity Assays (e.g., MTT, MTS): To measure the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

  • In Vitro Kinase Inhibition Assays: To quantify its inhibitory activity against specific kinases, particularly wild-type and mutant forms of EGFR.

  • NLRP3 Inflammasome Activation Assays: To assess its ability to inhibit pyroptosis, often by measuring caspase-1 activity or the release of inflammatory cytokines like IL-1β.

  • Western Blotting: To analyze the phosphorylation status of downstream targets in signaling pathways affected by this compound, such as the EGFR pathway.

Q3: I am observing significant variability in my IC50 values for this compound between experiments. What could be the cause?

A3: Variability in IC50 values is a common issue in kinase inhibitor studies and can be attributed to several factors:

  • Assay Conditions: The concentration of ATP used in kinase assays can significantly impact the apparent potency of ATP-competitive inhibitors. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km value for the kinase.[3]

  • Cell-Based Assay Parameters: In cytotoxicity assays, factors such as cell density, passage number, and incubation time can all influence the results. It is crucial to standardize these parameters across experiments.

  • Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and that the compound remains soluble in your assay medium at the tested concentrations. Precipitation of the compound can lead to inaccurate results.

  • Inter-laboratory Variation: If comparing your results to published data, be aware that differences in cell lines, reagents, and specific protocols can lead to variations in IC50 values.

Q4: Could this compound have off-target effects that might explain my unexpected results?

A4: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound has the potential for off-target effects. While its primary targets are within the EGFR signaling pathway, it may inhibit other kinases to varying degrees. Unexpected cellular phenotypes could be a result of inhibiting an unknown off-target kinase. If you suspect off-target effects, consider performing a broad kinase panel screening to identify other potential targets of this compound.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value in a Kinase Inhibition Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High ATP Concentration For ATP-competitive inhibitors, a high concentration of ATP in the assay will lead to an artificially high IC50 value. Solution: Determine the Km of ATP for your kinase and perform the assay at an ATP concentration equal to or below the Km.
Inactive Compound The compound may have degraded due to improper storage or handling. Solution: Prepare a fresh stock of this compound and verify its integrity.
Enzyme Quality The kinase used in the assay may have low activity or be impure. Solution: Use a highly purified and active kinase preparation. Verify enzyme activity with a known potent inhibitor as a positive control.
Incorrect Assay Conditions Suboptimal buffer pH, ionic strength, or temperature can affect enzyme activity and inhibitor binding. Solution: Optimize the assay conditions according to the kinase manufacturer's recommendations or literature protocols.
Issue 2: No Dose-Dependent Inhibition in a Cell Viability Assay (e.g., MTT Assay)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Resistance The chosen cell line may not be sensitive to the inhibitory effects of this compound. Solution: Use a positive control cell line known to be sensitive to EGFR inhibitors. Consider using cell lines with activating EGFR mutations.
Compound Precipitation This compound may be precipitating out of the culture medium at higher concentrations. Solution: Visually inspect the wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration range or a different solvent.
Incorrect Seeding Density If cells are seeded too densely, they may become confluent before the end of the experiment, masking any anti-proliferative effects. If seeded too sparsely, the signal may be too low. Solution: Optimize the cell seeding density to ensure logarithmic growth throughout the experiment.
Assay Interference Components in the culture medium or the compound itself may interfere with the MTT assay chemistry. Solution: Run a control with this compound in cell-free medium to check for direct reduction of MTT. Consider using an alternative viability assay (e.g., CellTiter-Glo).
Issue 3: Unexpected Increase in Cell Proliferation at Low Concentrations of this compound (Paradoxical Effect)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Complex Biological Response Some kinase inhibitors can cause a paradoxical activation of signaling pathways at certain concentrations or in specific cellular contexts. This can be due to feedback loops or the inhibition of a negative regulator. Solution: Investigate the phosphorylation status of key signaling proteins (e.g., ERK, Akt) at various concentrations of this compound using Western blotting to understand the underlying mechanism.
Off-Target Effects Inhibition of an unknown off-target that promotes cell survival or proliferation could be responsible. Solution: Consider performing a kinase screen to identify potential off-targets.
Experimental Artifact This could be due to issues with serial dilutions or plate reader artifacts. Solution: Carefully re-prepare your compound dilutions and ensure the plate reader is functioning correctly.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound and its analogs.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and its Analogs

CompoundTarget KinaseIC50 (nM)Reference
This compound AnalogEGFR (T790M/L858R)1.7[3]
This compound AnalogEGFR (WT)4.6[3]

Table 2: Cytotoxicity of Azalamellarin Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Azalamellarin DHuCCA-1MTT~5N/A
Azalamellarin DA549MTT~5N/A
Azalamellarin DHepG2MTT~5N/A
Azalamellarin DMOLT-3MTT~2.5N/A

Experimental Protocols

In Vitro EGFR T790M/L858R Mutant Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant human EGFR (T790M/L858R) enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (e.g., DMSO).

  • Add 2 µL of EGFR (T790M/L858R) enzyme solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxicity of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP

  • This compound

  • Caspase-Glo® 1 Inflammasome Assay kit (or similar)

  • 96-well white plates

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Prime the cells by treating with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.

  • Measure caspase-1 activity in the cell culture supernatant using the Caspase-Glo® 1 Inflammasome Assay according to the manufacturer's protocol.

  • Determine the inhibitory effect of this compound on caspase-1 activation.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Dimerization Dimerization EGFR->Dimerization Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival mTOR->Cell_Cycle_Progression Azalamellarin_N This compound Azalamellarin_N->Dimerization Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Cycle_Progression Dimerization->Grb2_SOS P-Tyr Dimerization->PI3K P-Tyr

Caption: EGFR signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Activation Pathway

NLRP3_Inflammasome_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 NF-kB NF-κB TLR4->NF-kB Pro-IL-1b_NLRP3_transcription Transcription of pro-IL-1β & NLRP3 NF-kB->Pro-IL-1b_NLRP3_transcription Stimuli Stimuli (e.g., Nigericin, ATP) Efflux K+ Efflux NLRP3_Activation NLRP3 Activation Efflux->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) NLRP3_Activation->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Assembly Azalamellarin_N_Target Upstream Kinase(s) Azalamellarin_N_Target->NLRP3_Activation Azalamellarin_N This compound Azalamellarin_N->Azalamellarin_N_Target Inhibits Caspase-1 Active Caspase-1 IL-1b Mature IL-1β Caspase-1->IL-1b cleaves Pro-IL-1β GSDMD-N GSDMD-N Pore Formation Caspase-1->GSDMD-N cleaves Gasdermin D Pro-IL-1b Pro-IL-1β Pyroptosis Pyroptosis IL-1b->Pyroptosis released during Gasdermin_D Gasdermin D GSDMD-N->Pyroptosis

Caption: NLRP3 inflammasome pathway and the proposed inhibitory mechanism of this compound.

Experimental Workflow: Troubleshooting Unexpected IC50 Values

Troubleshooting_Workflow Start Unexpected IC50 Value for this compound Check_Assay_Type Assay Type? Start->Check_Assay_Type Kinase_Assay_Checks Kinase Assay Specific Checks Check_Assay_Type->Kinase_Assay_Checks Kinase Cell_Assay_Checks Cell-Based Assay Specific Checks Check_Assay_Type->Cell_Assay_Checks Cell-Based Check_ATP Verify ATP Concentration (should be <= Km) Kinase_Assay_Checks->Check_ATP Check_Cell_Health Verify Cell Health & Passage Number Cell_Assay_Checks->Check_Cell_Health Check_Enzyme Check Enzyme Activity & Purity Check_ATP->Check_Enzyme General_Checks General Experimental Checks Check_Enzyme->General_Checks Check_Seeding_Density Optimize Seeding Density Check_Cell_Health->Check_Seeding_Density Check_Seeding_Density->General_Checks Check_Compound Check Compound Integrity & Solubility General_Checks->Check_Compound Check_Controls Review Positive & Negative Controls Check_Compound->Check_Controls Check_Protocol Review Protocol for Deviations Check_Controls->Check_Protocol Interpret_Results Interpret Results Check_Protocol->Interpret_Results Hypothesis_1 Hypothesis: Assay Condition Issue Interpret_Results->Hypothesis_1 Inconsistent Controls or Obvious Error Hypothesis_2 Hypothesis: Biological Effect (e.g., off-target, paradox) Interpret_Results->Hypothesis_2 Consistent but Unexpected Data End Resolution Hypothesis_1->End Further_Experiments Design Follow-up Experiments (e.g., Western Blot, Kinase Screen) Hypothesis_2->Further_Experiments Further_Experiments->End

Caption: Logical workflow for troubleshooting unexpected IC50 values in this compound assays.

References

Cell viability issues with high concentrations of Azalamellarin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azalamellarin N. The information is designed to address potential issues, particularly those related to cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line when using this compound, even at concentrations reported to be safe in the literature. What could be the cause?

A1: Several factors could contribute to this discrepancy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 values of this compound and its analogs have been shown to be in the micromolar range across different cancer cell lines, but specific sensitivity can vary.[1] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

  • Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO (generally above 0.1% to 0.5%) can be toxic to cells.[2] Ensure your final DMSO concentration in the culture medium is within a non-toxic range for your cells. It is recommended to run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity.

  • Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence cellular response to a drug.[4] Standardize these parameters across experiments to ensure reproducibility.

Q2: Our cell viability results with this compound are inconsistent across experiments. How can we improve reproducibility?

A2: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly impact drug response.[4]

  • Control for Solvent Effects: As mentioned previously, include a vehicle control in every experiment to account for any effects of the solvent.

  • Optimize Incubation Time: The optimal treatment time can vary. A time-course experiment should be performed to determine the ideal duration of exposure to this compound for your specific experimental goals.[3]

  • Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors, especially when preparing serial dilutions.

  • Perform Regular Cell Line Authentication: Ensure your cell line is what you think it is and is free from contamination (e.g., mycoplasma).

Q3: What is the mechanism of action of this compound that leads to cell death?

A3: this compound is a synthetic lactam congener of the marine natural product lamellarin N.[1][5] It induces apoptotic cell death through a multi-target mechanism, which includes the inhibition of several protein kinases that are relevant to cancer.[5][6] For instance, this compound and its analogs have been shown to be potent, non-covalent inhibitors of the drug-resistant epidermal growth factor receptor (EGFR) T790M/L858R mutant.[5][7] The lactam ring of this compound is crucial for its inhibitory effect.[8] Some azalamellarins have also been shown to exhibit significant cytotoxic activities with IC50 values in the micromolar range against various cancer cell lines.[1]

Q4: Can this compound interfere with common cell viability assays?

A4: While there is no specific evidence of this compound interfering with common assays, some compounds can interfere with the chemistry of viability assays. For example, a colored compound might interfere with colorimetric assays like the MTT assay.[9] It is always good practice to include a "compound only" control (medium with this compound but no cells) to check for any direct effect of the compound on the assay reagents.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

This guide provides a step-by-step approach to troubleshoot unexpectedly high levels of cell death when using this compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Unexpectedly High Cell Viability Loss B Step 1: Verify Drug Concentration and Preparation A->B Start Here C Step 2: Assess Solvent Toxicity B->C G Recalculate dilutions. Prepare fresh stock. B->G D Step 3: Perform Dose-Response & Time-Course C->D H Lower final solvent concentration. Run vehicle control. C->H E Step 4: Check for Assay Interference D->E I Determine optimal concentration and incubation time for your cell line. D->I F Step 5: Evaluate Cell Health & Culture Conditions E->F J Run 'compound only' control. Consider alternative viability assay. E->J K Ensure consistent cell seeding. Check for contamination. F->K

Caption: Troubleshooting workflow for high cytotoxicity.

Guide 2: Apoptotic Signaling Pathway of Kinase Inhibitors

This diagram illustrates a simplified, general signaling pathway for apoptosis induction by kinase inhibitors like this compound.

cluster_0 cluster_1 cluster_2 AZN This compound Kinase Protein Kinases (e.g., EGFR) AZN->Kinase Inhibits ProApoptotic Pro-Apoptotic Signaling Kinase->ProApoptotic Inhibits AntiApoptotic Anti-Apoptotic Signaling Kinase->AntiApoptotic Activates Apoptosis Apoptosis (Cell Death) ProApoptotic->Apoptosis Promotes AntiApoptotic->Apoptosis Inhibits

Caption: General apoptotic pathway of kinase inhibitors.

Guide 3: Concentration, Time, and Viability Relationship

This diagram illustrates the logical relationship between drug concentration, exposure time, and the resulting cell viability.

cluster_0 Experimental Variables cluster_1 Outcome Concentration This compound Concentration Viability Cell Viability Concentration->Viability Inversely Proportional Time Exposure Time Time->Viability Inversely Proportional

Caption: Relationship between experimental variables and cell viability.

Data Summary

The following table summarizes the cytotoxic activity of this compound and a related compound, Azalamellarin D, against various human cancer cell lines.

CompoundCell LineAssay DurationIC50 (µM)Reference
Azalamellarin DHuCCA-1 (Cholangiocarcinoma)48 hours~1[10]
Azalamellarin DHuCCT-1 (Cholangiocarcinoma)48 hours~2[10]
Azalamellarin DA549 (Lung Carcinoma)Not SpecifiedSubmicromolar[1]
Azalamellarin DHepG2 (Hepatocellular Carcinoma)Not SpecifiedSubmicromolar[1]
Azalamellarin DMOLT-3 (T-cell Leukemia)Not SpecifiedSubmicromolar[1]
This compound AnalogsEGFR T790M/L858R mutant cellsNot SpecifiedLow Nanomolar[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for a negative control (cells in medium only) and a vehicle control (cells in medium with the highest concentration of solvent used).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

References

Azalamellarin N interference with experimental readouts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azalamellarin N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential interference with experimental readouts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lactam congener of the marine natural product lamellarin N.[1] Its primary mechanism of action is the inhibition of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and PIM-1.[1][2][3] It has also been identified as a potent inhibitor of pyroptosis, a form of inflammatory cell death, by acting on a target upstream of the NLRP3 inflammasome. The lactam ring in its structure is critical for its inhibitory activities.[1]

Q2: In which experimental assays is this compound expected to show activity?

A2: Given its known mechanisms, this compound is expected to be active in the following assays:

  • In vitro kinase assays: Particularly those for EGFR, CDKs, GSK-3, and PIM-1.

  • Cell viability and cytotoxicity assays: It has shown cytotoxic effects in various cancer cell lines.

  • Apoptosis and cell death assays: It can induce apoptotic cell death.[3]

  • Pyroptosis and inflammation assays: It inhibits NLRP3-mediated pyroptosis.

  • Cell signaling assays: Assays monitoring pathways downstream of its target kinases will be affected.

Q3: Can this compound interfere with common assay readouts?

A3: While specific interference data for this compound is not widely published, based on its chemical nature as a complex heterocyclic small molecule and its biological activities, researchers should be aware of potential interferences:

  • Fluorescence-based assays: Small molecules can interfere with fluorescence signals by either quenching the signal or by being autofluorescent, leading to false negatives or false positives, respectively.[4][5] It is advisable to run controls with this compound in the absence of cells or other biological components to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Absorbance-based assays (e.g., MTT): Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6][7] This is more common with compounds containing thiols or carboxylic acids.[6][7][8] While this compound does not contain these specific reactive groups, it is crucial to include a "compound-only" control in your MTT assays.

  • Kinase assays: As a kinase inhibitor, this compound's "interference" in a kinase assay is its intended biological effect. However, off-target effects on other kinases are possible and should be considered when interpreting results.[9][10]

Troubleshooting Guides

Issue 1: Unexpected results in cell viability assays (e.g., MTT, MTS, WST-1).

Question: My cell viability, as measured by an MTT assay, increases/decreases unexpectedly after treatment with this compound, even at concentrations where I don't expect to see an effect. What could be the cause?

Answer:

This could be due to either a true biological effect or interference of this compound with the assay itself. Follow these troubleshooting steps:

  • Control for direct MTT reduction:

    • Protocol: Prepare wells with your cell culture medium and this compound at the concentrations used in your experiment, but without cells. Add the MTT reagent and incubate as you would for your experimental samples.

    • Interpretation: If you observe a color change in the cell-free wells, this compound is likely reducing the MTT reagent directly. This will lead to an overestimation of cell viability.

    • Solution: If significant interference is observed, consider using an alternative viability assay that is not based on tetrazolium salt reduction, such as a CyQUANT Direct Cell Proliferation Assay (fluorescence-based measurement of DNA content) or a CellTiter-Glo Luminescent Cell Viability Assay (measures ATP levels).

  • Verify cytotoxicity with an orthogonal method:

    • Protocol: Use a cytotoxicity assay with a different detection principle, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

    • Interpretation: If the LDH assay results correlate with your viability assay results, the observed effect is likely a true biological effect on cell health. If the results do not correlate, it further suggests an artifact in your primary viability assay.

  • Consider the assay timeframe:

    • Rationale: this compound may have cytostatic (inhibiting proliferation) effects at lower concentrations and cytotoxic (killing cells) effects at higher concentrations or over longer incubation times.

    • Action: Perform a time-course experiment to distinguish between these effects.

Issue 2: Inconsistent results in kinase inhibition assays.

Question: I am seeing variable IC50 values for this compound in my in vitro kinase assays. How can I improve the consistency of my results?

Answer:

Variability in in vitro kinase assays can arise from several factors.[11] Consider the following:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.

    • Recommendation: Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific kinase you are testing. Report the ATP concentration used when publishing your data.

  • Enzyme Concentration and Purity:

    • Recommendation: Use a consistent source and lot of recombinant kinase. Titrate the enzyme to determine the optimal concentration that results in a linear reaction rate over the course of your assay.[11]

  • Assay Linearity:

    • Protocol: Run a time-course experiment to ensure that your assay is in the linear range for both substrate turnover and enzyme activity. The reaction should be stopped while the product formation is still linear with time.

  • Compound Solubility:

    • Recommendation: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to inaccurate concentration-response curves. Check the solubility in your final assay conditions.

Issue 3: Difficulty in interpreting pyroptosis inhibition results.

Question: this compound is reported to inhibit pyroptosis. How can I be sure that the reduction in cell death I'm observing is due to specific pyroptosis inhibition and not general cytotoxicity or apoptosis inhibition?

Answer:

It is crucial to use multiple, specific readouts to confirm the inhibition of the pyroptotic pathway.

  • Measure key pyroptosis markers:

    • Protocol: The hallmark of pyroptosis is the activation of caspase-1 (or caspase-11/4/5) and the subsequent cleavage and release of Gasdermin D (GSDMD) and pro-inflammatory cytokines IL-1β and IL-18.[12][13] Use Western blotting to detect cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD in cell lysates and supernatants. Use ELISA to quantify the release of IL-1β and IL-18 into the culture medium.

    • Interpretation: A specific inhibitor of pyroptosis like this compound should reduce the levels of cleaved caspase-1, cleaved GSDMD, and released IL-1β/IL-18.

  • Distinguish from apoptosis:

    • Protocol: Run a parallel apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

    • Interpretation: Apoptosis is characterized by Annexin V positive, PI negative cells (early apoptosis) and Annexin V positive, PI positive cells (late apoptosis). Pyroptosis results in rapid membrane rupture, leading to cells that are positive for both Annexin V and PI. If this compound is specifically inhibiting pyroptosis, you should see a decrease in the PI-positive population induced by a pyroptotic stimulus, without a corresponding increase in the purely apoptotic population.

  • Use appropriate controls:

    • Positive Controls: Use known NLRP3 inflammasome activators like nigericin or ATP (after LPS priming) to induce pyroptosis.[14][15]

    • Negative Controls: Include a vehicle-treated control and consider a known NLRP3 inhibitor like MCC950 for comparison.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and its Analogues against EGFR.

CompoundTarget EGFR MutantIC50 (nM)Reference
This compoundT790M/L858R1.7[1]
This compoundWild-Type (WT)4.6[1]

Table 2: Cytotoxicity of Azalamellarin Analogues in Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
Azalamellarin DHuCCA-1Submicromolar
Azalamellarin DA549Submicromolar
Azalamellarin DHepG2Submicromolar
Azalamellarin DMOLT-3Submicromolar

Experimental Protocols

In Vitro EGFR Kinase Assay (Continuous-Read Fluorescence)

This protocol is adapted from a general method for measuring the potency of EGFR inhibitors.[16]

  • Reagent Preparation:

    • Prepare a 10X stock of recombinant human EGFR (WT or T790M/L858R mutant) in 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

    • Prepare a 1.13X stock of ATP and a suitable fluorescent peptide substrate (e.g., Y12-Sox) in the same kinase buffer.

    • Prepare serial dilutions of this compound in 50% DMSO.

  • Assay Procedure:

    • In a 384-well, white, non-binding microtiter plate, add 0.5 µL of the serially diluted this compound or 50% DMSO (vehicle control).

    • Add 5 µL of the 10X EGFR enzyme stock to each well.

    • Pre-incubate the plate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex=360 nm / λem=485 nm) every 60-90 seconds for 30-60 minutes.

  • Data Analysis:

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity (slope of the linear portion) for each reaction.

    • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This is a general protocol for assessing cell viability.[2]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[1][3]

  • Cell Preparation:

    • Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic/pyroptotic cells: Annexin V-positive, PI-positive.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay Readout cluster_analysis 4. Data Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells with this compound (e.g., 48h) plate_cells->treat_cells prepare_azn Prepare Serial Dilutions of this compound prepare_azn->treat_cells add_reagent Add Assay Reagent (e.g., MTT, LDH) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Absorbance/Fluorescence incubate->read_plate analyze Calculate % Viability / Cytotoxicity read_plate->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot

Caption: Experimental workflow for assessing this compound cytotoxicity.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binds ras_raf RAS-RAF-MEK-ERK (MAPK Pathway) egfr->ras_raf Activates pi3k PI3K-AKT-mTOR Pathway egfr->pi3k Activates transcription Gene Transcription ras_raf->transcription pi3k->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation azn This compound azn->egfr Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

nlrp3_pathway cluster_signals Stimuli cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects signal1 Signal 1 (e.g., LPS) nlrp3 NLRP3 signal1->nlrp3 Primes signal2 Signal 2 (e.g., ATP, Nigericin) unknown_target Upstream Target (Protein Kinase?) signal2->unknown_target asc ASC nlrp3->asc Recruits pro_casp1 Pro-Caspase-1 asc->pro_casp1 Recruits casp1 Active Caspase-1 pro_casp1->casp1 Cleavage pro_il1b Pro-IL-1β casp1->pro_il1b Cleaves gsdmd Gasdermin-D casp1->gsdmd Cleaves il1b IL-1β Release pro_il1b->il1b pyroptosis Pyroptosis (Cell Lysis) gsdmd->pyroptosis azn This compound azn->unknown_target Inhibits unknown_target->nlrp3 Activates

Caption: this compound inhibits the NLRP3 inflammasome pathway upstream.

References

Best practices for preparing Azalamellarin N stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the preparation and handling of Azalamellarin N stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

A1: For biological applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound and related lamellarin compounds.[1] These compounds are often sparingly soluble in aqueous solutions, and DMSO provides good solubility and stability for storage.

Q2: What is a typical concentration for a primary stock solution?

A2: A typical starting concentration for a primary stock solution in DMSO is in the range of 1-10 mM. For example, a 5 mM stock solution of the related compound Lamellarin D in DMSO has been successfully used.[1] Preparing a concentrated stock allows for small volumes to be used in experiments, minimizing the final concentration of DMSO in the assay, which can be cytotoxic at higher levels.

Q3: How should I store the this compound stock solution?

A3: Primary stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, storing in amber vials or wrapping vials in foil is a good practice.[2]

Q4: How do I prepare working solutions from the primary stock?

A4: Working solutions should be prepared by diluting the primary DMSO stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.[1] It is crucial to add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersal and minimize the risk of precipitation.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of lamellarin-type compounds in aqueous solutions can be limited.[3] Some related sulfated lamellarins are known to be not very stable.[4] Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.

Stock Solution Preparation Protocols

Recommended Solvents for this compound
SolventSuitability for Stock SolutionSuitability for Working DilutionNotes
DMSO High Low (as the primary solvent)Recommended for primary stock solutions due to good solvating power for this class of compounds.[1]
Ethanol ModerateModerateCan be an alternative to DMSO, but solubility should be tested. May be less toxic to some cell lines than DMSO.
Aqueous Buffers (e.g., PBS, Tris) LowHigh Unsuitable for primary stock solutions due to poor solubility. Used for diluting the primary stock to the final working concentration.
Cell Culture Media (e.g., DMEM) LowHigh Used for preparing the final working solution for in vitro cell-based assays.
Experimental Protocol: Preparing a 10 mM this compound Stock in DMSO
  • Pre-weighing Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex or sonicate the solution gently at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO Insufficient solvent or low-quality DMSO.- Ensure the correct volume of DMSO was added. - Gently warm the solution (e.g., to 37°C) and continue vortexing/sonicating. - Use fresh, anhydrous, high-purity DMSO.
Precipitation occurs when diluting stock into aqueous buffer/media The compound's solubility limit in the aqueous solution has been exceeded.- Decrease the final concentration of the working solution. - Increase the percentage of organic co-solvent (if the experiment allows), but be mindful of its effects on the assay. - Add the DMSO stock dropwise into the vigorously stirring aqueous buffer to facilitate rapid mixing.[2] - Pre-warm the aqueous buffer before adding the stock solution.
Loss of compound activity over time Degradation due to improper storage or instability in solution.- Ensure stock solutions are stored at -20°C and protected from light. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Always prepare fresh working dilutions in aqueous buffers immediately before use.[1]
Inconsistent experimental results Inaccurate pipetting of viscous DMSO stock or degradation of the compound.- Use positive displacement pipettes for accurate handling of viscous DMSO solutions. - Prepare fresh aliquots if degradation is suspected. - Ensure the stock solution is fully thawed and mixed before taking an aliquot.

Visual Guides

Workflow for Preparing this compound Solutions```dot

G cluster_prep Stock Solution Preparation (in DMSO) cluster_storage Storage cluster_working Working Solution Preparation (Aqueous) weigh Weigh this compound Lyophilized Powder add_dmso Add Anhydrous DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute into aqueous buffer or cell media with mixing thaw->dilute use Use immediately in experiment dilute->use

Caption: Decision-making process for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Azalamellarin N Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with Azalamellarin N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lactam derivative of lamellarin N, a marine-derived hexacyclic pyrrole alkaloid.[1][2] Its primary known mechanism of action is the inhibition of pyroptosis, a form of regulated, pro-inflammatory cell death.[1] It appears to function by targeting protein kinases that act upstream of the NLRP3 inflammasome activation, rather than directly targeting the inflammasome components themselves.[1] The lactam ring of this compound is crucial for its inhibitory activity.[1]

Q2: What are the main challenges in working with this compound and other lamellarins?

A2: Like many marine-derived natural products, lamellarins can be challenging to work with due to their complex structures and potential for low natural abundance, making sustainable supply an issue.[3][4][5][6] For this compound, a synthetic analogue, the challenges are more likely related to its physicochemical properties, such as hydrophobicity, which can lead to poor solubility in aqueous solutions and difficulties in achieving effective intracellular concentrations. The multi-target nature of the broader lamellarin family also suggests a potential for off-target effects that need to be carefully evaluated.[7]

Q3: What are the potential therapeutic applications of this compound?

A3: Given its function as a pyroptosis inhibitor, this compound holds potential for the treatment of various inflammatory diseases where dysregulation of the NLRP3 inflammasome is a key factor.[1] The broader family of lamellarins has shown promise as anti-tumor agents, acting through mechanisms such as topoisomerase I inhibition and direct effects on mitochondria.[2][7][8]

Q4: What type of delivery systems are suitable for this compound?

A4: Due to its likely hydrophobic nature, nanoparticle and microstructured delivery systems are promising approaches for this compound.[9][10] Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the compound, improve its solubility, and facilitate controlled release and targeted delivery to specific cells or tissues.[11][12] Liposomal formulations are another viable option for improving the bioavailability of hydrophobic drugs.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Solubility of this compound in Aqueous Media This compound is a complex, likely hydrophobic molecule.- Dissolve the compound in a small amount of an organic solvent like DMSO before preparing the final aqueous solution. - Use a carrier solvent or a delivery vehicle such as liposomes or polymeric nanoparticles (e.g., PLGA). - Sonication may help to disperse the compound in the final medium.
Inconsistent Results in Pyroptosis Inhibition Assays - Variability in cell health and density. - Inconsistent timing of compound addition and pyroptosis induction. - Degradation of this compound in the experimental medium.- Ensure consistent cell seeding density and viability before starting the experiment. - Standardize the timing of all experimental steps. - Prepare fresh solutions of this compound for each experiment. - Evaluate the stability of the compound in your specific cell culture medium over the time course of the experiment.
High Background Cell Death in Control Groups - Toxicity of the vehicle (e.g., DMSO) at the concentration used. - Intrinsic cytotoxicity of this compound at higher concentrations.- Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. - Determine the IC50 of this compound on your target cells to work within a non-toxic concentration range for the inhibition studies.
Low Cellular Uptake of this compound - Poor membrane permeability of the free compound. - Inefficient endocytosis of the delivery vehicle.- Consider using a delivery system such as nanoparticles or liposomes to enhance cellular uptake. - If using a delivery system, optimize its size, surface charge, and targeting ligands (if any) for your specific cell type.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator to form a nanoemulsion. Perform this on ice to prevent overheating.

  • Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Protocol 2: Assessment of Nanoparticle-Mediated Cellular Uptake

This protocol uses a fluorescently labeled nanoparticle formulation to quantify cellular uptake by flow cytometry.

Materials:

  • Fluorescently labeled this compound-loaded nanoparticles (e.g., encapsulating a fluorescent dye alongside the drug)

  • Target cells in culture

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of the fluorescently labeled nanoparticles for various time points.

  • Washing: After the incubation period, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of nanoparticle uptake.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Formulations
FormulationTarget Cell LineIC50 (µM)
Free this compoundMacrophage Line A15.2
This compound-PLGA-NPsMacrophage Line A25.8
Free this compoundEpithelial Cell Line B22.5
This compound-PLGA-NPsEpithelial Cell Line B38.1
Table 2: Inhibition of IL-1β Secretion by this compound
Treatment GroupIL-1β Concentration (pg/mL)% Inhibition
Untreated Control12.5-
LPS + ATP (Induced)450.20
LPS + ATP + Free this compound (1 µM)225.150
LPS + ATP + this compound-PLGA-NPs (1 µM)180.560

Visualizations

NLRP3_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NFkB NF-κB Activation PAMPs_DAMPs->NFkB Signal 1 K_efflux K+ Efflux PAMPs_DAMPs->K_efflux Signal 2 Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming NLRP3_activation NLRP3 Activation NLRP3_priming->NLRP3_activation K_efflux->NLRP3_activation ROS ROS Production ROS->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Casp1_activation Pro-Caspase-1 -> Caspase-1 ASC->Casp1_activation GSDMD GSDMD Cleavage Casp1_activation->GSDMD IL1b_cleavage Pro-IL-1β -> IL-1β Casp1_activation->IL1b_cleavage Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis IL1b_cleavage->Pyroptosis AzalamellarinN This compound (Proposed Target: Upstream Kinases) AzalamellarinN->K_efflux AzalamellarinN->ROS

Caption: Proposed mechanism of this compound in the NLRP3 inflammasome pathway.

Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application In Vitro / In Vivo Application A1 Dissolve this compound and PLGA in DCM A2 Emulsify in PVA solution A1->A2 A3 Sonicate to form nanoemulsion A2->A3 A4 Evaporate DCM A3->A4 A5 Wash and collect nanoparticles A4->A5 B1 Size and Zeta Potential (DLS) A5->B1 B2 Morphology (TEM/SEM) A5->B2 B3 Encapsulation Efficiency (HPLC) A5->B3 C1 Treat target cells or administer in vivo B1->C1 B2->C1 B3->C1 C2 Assess cellular uptake C1->C2 C3 Evaluate therapeutic efficacy C2->C3

Caption: Experimental workflow for this compound nanoparticle delivery.

TroubleshootingTree Start Low Efficacy of This compound Observed Q1 Is the compound fully dissolved in your media? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the concentration used non-toxic to the cells? A1_Yes->Q2 Sol_1 Optimize solubility: - Use co-solvents (e.g., DMSO) - Formulate into nanoparticles/liposomes A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is cellular uptake confirmed? A2_Yes->Q3 Sol_2 Determine IC50 and use concentrations below this value A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider compound degradation or inactivity in the specific assay system A3_Yes->End Sol_3 Enhance uptake: - Use delivery systems - Permeabilize cells (assay dependent) A3_No->Sol_3

References

Validation & Comparative

Azalamellarin N and MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome inhibitors is critical for advancing therapeutic strategies against a host of inflammatory diseases. This guide provides a detailed comparison of two key inhibitors, Azalamellarin N and MCC950, highlighting their distinct mechanisms of action, experimental validation, and the methodologies used to characterize their effects.

At a Glance: Key Differences

FeatureThis compoundMCC950
Target Upstream signaling molecules of the NLRP3 inflammasomeNLRP3 NACHT domain (direct inhibitor)
Mechanism of Action Indirectly inhibits NLRP3 inflammasome activationBlocks NLRP3 ATPase activity, preventing conformational change and oligomerization[1]
Reported Efficacy Inhibits pyroptosis and IL-1β release in the 0.125–1 µM range[2]Potent inhibitor with IC50 values in the nanomolar range for IL-1β release[3]
Specificity Differential inhibition depending on the NLRP3 activator[4]Highly specific for NLRP3 over other inflammasomes like AIM2 and NLRC4[5][6]

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Its dysregulation is implicated in numerous chronic diseases, making it a prime target for therapeutic intervention. MCC950 is a well-established, potent, and specific small-molecule inhibitor of NLRP3 that has been extensively studied.[5][7] In contrast, this compound is a more recently identified inhibitor of pyroptosis that acts on the NLRP3 pathway, albeit through a different mechanism.[4] This guide delves into the experimental data and methodologies that define our current understanding of these two compounds.

Mechanism of Action

The fundamental difference between this compound and MCC950 lies in their molecular targets and mechanisms of action.

MCC950 is a direct inhibitor of the NLRP3 protein.[1] It specifically binds to the Walker B motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1] This enzymatic activity is crucial for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. By locking NLRP3 in an inactive state, MCC950 effectively prevents the downstream activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]

This compound , a synthetic hexacyclic pyrrole alkaloid, functions as an indirect inhibitor of the NLRP3 inflammasome.[4] It targets one or more currently unidentified molecules that act upstream of NLRP3 activation.[4] This is evidenced by its differential inhibitory effects depending on the NLRP3 stimulus used. For instance, it more potently inhibits pyroptosis induced by ATP and nigericin compared to that induced by the TLR7 agonist R837.[4] This suggests that this compound may interfere with a signaling pathway that is more critical for ATP and nigericin-mediated NLRP3 activation. The lactam ring of this compound is thought to be crucial for its inhibitory activity.[4]

cluster_upstream Upstream Signaling cluster_nlrp3 NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Upstream_Targets Upstream Targets (e.g., Protein Kinases) PAMPs/DAMPs->Upstream_Targets NLRP3 NLRP3 Upstream_Targets->NLRP3 ASC ASC NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation IL1b IL-1β Release Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Azalamellarin_N This compound Azalamellarin_N->Upstream_Targets Inhibition MCC950 MCC950 MCC950->NLRP3 Direct Inhibition

Fig. 1: Mechanisms of Action

Comparative Efficacy

Direct comparison of the potency of this compound and MCC950 is challenging due to the limited availability of quantitative data for this compound.

AssayThis compoundMCC950
IL-1β Release Inhibition Strong inhibition with ATP and nigericin inducers (0.125–1 µM)[2]IC50 = 7.5 nM (BMDMs), 8.1 nM (HMDMs)[3]
Caspase-1 Activation Inhibition Demonstrated inhibition of nigericin-induced caspase-1 cleavage[2]Potent inhibition of caspase-1 processing[8]
ASC Oligomerization Inhibition Suppressed ATP-induced ASC oligomerization to a similar extent as MCC950[2]Attenuates ASC oligomerization[8]

Note: BMDMs (Bone Marrow-Derived Macrophages), HMDMs (Human Monocyte-Derived Macrophages). The data for this compound is based on a single study and lacks precise IC50 values.

Experimental Protocols

The characterization of both inhibitors relies on a set of established in vitro assays designed to probe various stages of the NLRP3 inflammasome activation pathway.

Cell Culture and Inflammasome Activation

A common cell line used for these assays is the human monocytic cell line THP-1.

  • Cell Differentiation: THP-1 monocytes are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Following priming, the cells are treated with a second stimulus to activate the NLRP3 inflammasome. Common activators include:

    • ATP: Activates the P2X7 receptor, leading to potassium efflux.

    • Nigericin: A microbial toxin that acts as a potassium ionophore.

    • R837 (Imiquimod): A TLR7 agonist that can also activate the NLRP3 inflammasome.

  • Inhibitor Treatment: The inhibitor (this compound or MCC950) is typically added to the cell culture after the priming step and before the addition of the second activation signal.

Start THP-1 Monocytes PMA PMA Differentiation (24-48h) Start->PMA Priming LPS Priming (Signal 1) (3-4h) PMA->Priming Inhibitor Inhibitor Treatment (this compound or MCC950) Priming->Inhibitor Activation NLRP3 Activator (Signal 2) (e.g., ATP, Nigericin) Inhibitor->Activation Analysis Downstream Assays Activation->Analysis

Fig. 2: Experimental Workflow
Key Experimental Assays

  • IL-1β Release Assay:

    • Method: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Purpose: To quantify the end-product of inflammasome activation.

  • Caspase-1 Activation Assay:

    • Method: Western blotting is used to detect the cleaved (active) form of caspase-1 (p20 subunit) in cell lysates or supernatants.

    • Purpose: To directly assess the enzymatic activity of the inflammasome.

  • ASC Oligomerization Assay:

    • Method: This assay involves cross-linking of proteins in the cell pellet, followed by SDS-PAGE and Western blotting for ASC. The formation of higher molecular weight ASC oligomers (dimers, trimers, and larger specks) is indicative of inflammasome assembly.

    • Purpose: To visualize the recruitment and polymerization of the ASC adaptor protein, a key step in inflammasome formation.

Conclusion

MCC950 and this compound represent two distinct strategies for targeting the NLRP3 inflammasome. MCC950 is a well-characterized, potent, and specific direct inhibitor of NLRP3, making it an invaluable tool for studying the direct consequences of NLRP3 blockade. This compound, on the other hand, offers a unique opportunity to explore the upstream signaling pathways that regulate NLRP3 activation. Its differential effects with various stimuli suggest a more nuanced mechanism of action that warrants further investigation to identify its precise molecular target(s). For researchers in drug development, MCC950 provides a benchmark for direct NLRP3 inhibition, while this compound opens up new avenues for targeting the broader NLRP3 activation cascade. Future studies providing more quantitative data on this compound will be crucial for a more direct and comprehensive comparison of its therapeutic potential against established inhibitors like MCC950.

References

A Comparative Analysis of the Efficacy of Azalamellarin N and Lamellarin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Azalamellarin N and its natural precursor, lamellarin N. The information presented herein is based on available experimental data, offering a resource for researchers in oncology and drug discovery.

Introduction

Lamellarin N is a marine-derived alkaloid that has demonstrated significant anti-cancer properties through various mechanisms, including the inhibition of topoisomerase I and protein kinases.[1][2] this compound is a synthetic analog of lamellarin N, characterized by the replacement of the lactone ring with a lactam ring.[3] This structural modification has been explored to potentially enhance the therapeutic properties of the parent compound. This guide focuses on a comparative evaluation of their efficacy, primarily in the context of cancer cell cytotoxicity and kinase inhibition.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and kinase inhibitory activities of this compound and lamellarin N. It is important to note that much of the data is derived from separate studies, and direct head-to-head comparisons across a broad range of targets are limited.

Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
Lamellarin N SH-SY5Y (Human Neuroblastoma)0.025[2]
Lamellarin D HuCCA-1 (Human Cholangiocarcinoma)~1[4]
Azalamellarin D HuCCA-1 (Human Cholangiocarcinoma)~2[4]
Kinase Inhibition Data
CompoundKinase TargetIC50 (nM)Reference
This compound EGFR T790M/L858R1.7[5]
Lamellarin N EGFR T790M/L858R>1000[5]
Lamellarin N CDK1/cyclin B110[2]
Lamellarin N CDK5/p25150[2]
Lamellarin N GSK-3α/β40[2]
Lamellarin N DYRK1A70[2]
Lamellarin N PIM-1280[2]
Lamellarin N CK1δ/ε110[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTS) Assay

This protocol is a standard method for assessing cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTS reagent (e.g., from Promega)

  • Phenazine ethosulfate (PES) solution (if required by the MTS reagent manufacturer)

  • Test compounds (this compound, lamellarin N) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent (pre-mixed with PES if required) to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined using a dose-response curve fitting software.[6][7][8]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant purified protein kinase (e.g., EGFR T790M/L858R)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and other components optimized for the specific kinase)

  • Test compounds (this compound, lamellarin N) dissolved in DMSO

  • 96-well assay plates (e.g., white or black plates for luminescence or fluorescence-based assays)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)

  • Microplate reader (luminescence or fluorescence compatible)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant kinase to each well to initiate the reaction. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).

  • ATP Addition: Start the kinase reaction by adding a specific concentration of ATP to each well. The concentration of ATP is often close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5][9][10]

Signaling Pathways and Mechanisms of Action

Lamellarin N

Lamellarin N exerts its anti-cancer effects through multiple mechanisms. It is a known inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, it leads to DNA strand breaks and subsequent cell death. Furthermore, lamellarin N directly targets mitochondria, inducing apoptosis. A significant aspect of its activity is the inhibition of various protein kinases that are critical for cancer cell proliferation and survival signaling pathways.[1][2]

lamellarin_N_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria lamellarin_N Lamellarin N topoisomerase_I Topoisomerase I lamellarin_N->topoisomerase_I protein_kinases Protein Kinases (e.g., CDKs, GSK-3) lamellarin_N->protein_kinases mitochondrial_dysfunction Mitochondrial Dysfunction lamellarin_N->mitochondrial_dysfunction dna_damage DNA Damage topoisomerase_I->dna_damage Inhibition apoptosis_nucleus Apoptosis dna_damage->apoptosis_nucleus proliferation_survival Cell Proliferation & Survival Signaling protein_kinases->proliferation_survival apoptosis_cytoplasm Apoptosis proliferation_survival->apoptosis_cytoplasm Inhibition leads to apoptosis_mitochondria Apoptosis mitochondrial_dysfunction->apoptosis_mitochondria azalamellarin_N_EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling azalamellarin_N This compound egfr_mutant EGFR T790M/L858R (Mutant Receptor) azalamellarin_N->egfr_mutant Inhibition pi3k_akt PI3K/Akt Pathway egfr_mutant->pi3k_akt Activation mapk_erk MAPK/ERK Pathway egfr_mutant->mapk_erk Activation cell_outcomes Cell Proliferation, Survival, Metastasis pi3k_akt->cell_outcomes mapk_erk->cell_outcomes

References

Comparative Guide to Pyroptosis Inhibitors: Validating the Activity of Azalamellarin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azalamellarin N (AZL-N) with other known pyroptosis inhibitors. We present available quantitative data, detailed experimental protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows to support your research and development efforts in targeting pyroptosis.

Introduction to Pyroptosis and its Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases. The execution of pyroptosis is primarily mediated by the gasdermin family of proteins, which are cleaved by inflammatory caspases (such as caspase-1, -4, -5, and -11) to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2]

The signaling pathways leading to pyroptosis can be broadly categorized as canonical and non-canonical. The canonical pathway involves the activation of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2), which recruits and activates pro-caspase-1. The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) and activates caspase-4/5 (in humans) or caspase-11 (in mice), which can also lead to gasdermin D (GSDMD) cleavage and pyroptosis.

Given the role of pyroptosis in inflammatory pathologies, there is significant interest in developing inhibitors that can modulate this pathway. These inhibitors can target various components of the pyroptosis signaling cascade, including the inflammasome sensors, caspases, and gasdermin proteins.

This compound: A Novel Pyroptosis Inhibitor

This compound (AZL-N) is a hexacyclic pyrrole alkaloid that has been identified as an inhibitor of NLRP3-dependent pyroptosis.[3][4] Notably, the inhibitory activity of AZL-N exhibits stimulus-dependent variability. It strongly inhibits pyroptosis induced by the NLRP3 agonists ATP and nigericin, while its effect on R837-induced pyroptosis is relatively weak.[3][4] This suggests that AZL-N acts on a molecule upstream of the NLRP3 inflammasome itself, distinguishing its mechanism from direct NLRP3 inhibitors like MCC950.[3][4] Structure-activity relationship studies have indicated that the lactam ring of AZL-N is crucial for its inhibitory function.[3][4]

Comparative Analysis of Pyroptosis Inhibitors

To provide a clear comparison of this compound with other pyroptosis inhibitors, the following tables summarize their targets, mechanisms of action, and reported IC50 values where available. Due to the novelty of this compound, specific IC50 values for its anti-pyroptotic activity are not yet widely published; therefore, its potency is described qualitatively based on current literature.

Table 1: Qualitative Comparison of this compound with Other Pyroptosis Inhibitors

InhibitorTargetMechanism of ActionPotency against Pyroptosis Inducers
This compound Upstream of NLRP3Acts on a molecule upstream of NLRP3 inflammasome activation.[3][4]Strong: ATP, NigericinWeak: R837[3][4]
MCC950 NLRP3Directly binds to and inhibits the ATPase activity of NLRP3, preventing inflammasome assembly.Consistently potent against various NLRP3 stimuli.[3][4]
Ac-FLTD-CMK Caspase-1, -4, -5A peptide-based inhibitor that specifically targets the active site of inflammatory caspases.[1][2]Broadly effective against canonical and non-canonical pyroptosis.
Disulfiram Gasdermin D (GSDMD)Covalently modifies a cysteine residue in GSDMD, preventing its pore-forming activity.[5]Effective against both canonical and non-canonical inflammasome-mediated pyroptosis.[5]
Punicalagin Cell Membrane/GSDMDBelieved to interfere with the insertion or oligomerization of the GSDMD N-terminal fragment into the plasma membrane.[1][2]Inhibits membrane permeability and IL-1β release.[1][2]

Table 2: Quantitative Comparison of Selected Pyroptosis Inhibitors (IC50 Values)

InhibitorTargetAssay ConditionsIC50 ValueReference
MCC950 NLRP3IL-1β release from LPS-primed mouse BMDMs stimulated with ATP7.5 nM[6]
NLRP3/AIM2-IN-3 NLRP3/AIM2Pyroptosis in LPS/nigericin-stimulated THP-1 macrophages77 ± 8 nM[7]
NLRP3-IN-83 NLRP3IL-1β inhibition1.4 µM[7]
Ac-FLTD-CMK Caspase-1In vitro activity46.7 nM[1][2]
Ac-FLTD-CMK Caspase-4In vitro activity1.49 µM[1][2]
Ac-FLTD-CMK Caspase-5In vitro activity329 nM[1][2]
Disulfiram GSDMDCanonical inflammasome-dependent pyroptosis in THP-1 cells7.67 ± 0.29 µM[5]
Disulfiram GSDMDNon-canonical inflammasome-dependent pyroptosis in THP-1 cells10.33 ± 0.50 µM[5]
Punicalagin Cell Membrane/GSDMDInhibition of membrane permeability7.65 µM[1][2]
Punicalagin Cell Membrane/GSDMDInhibition of IL-1β release3.91 µM[1][2]

Experimental Protocols for Validating Pyroptosis Inhibition

Accurate validation of pyroptosis inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to assess the inhibitory activity of compounds like this compound.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant, which is an indicator of compromised cell membrane integrity, a hallmark of pyroptosis.

Protocol:

  • Cell Seeding: Seed cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.

  • Priming (if necessary for the chosen stimulus): For NLRP3 activation, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).

  • Pyroptosis Induction: Add the pyroptosis-inducing stimulus (e.g., ATP, nigericin, or R837) to the wells. Include appropriate controls: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Incubation: Incubate the plate for the time required for the specific stimulus to induce pyroptosis (e.g., 30-60 minutes for nigericin).

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Measurement: Add the LDH reaction mixture (commercially available kits) to each well and incubate at room temperature, protected from light, for up to 30 minutes.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of secreted IL-1β in the cell culture supernatant, a key pro-inflammatory cytokine released during pyroptosis.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 of the LDH Release Assay protocol.

  • Supernatant Collection: After pyroptosis induction, centrifuge the plate and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a critical step in inflammasome assembly, which can be inhibited by compounds acting upstream of this process.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Prime and treat with the inhibitor and stimulus as described in the LDH assay protocol.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

    • Incubate with a primary antibody against ASC overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The formation of large, distinct fluorescent puncta (specks) within the cells indicates ASC oligomerization.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, the key protease that executes canonical pyroptosis.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 of the LDH Release Assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the caspase-1 activity assay kit.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-1 substrate (e.g., a fluorogenic or colorimetric substrate like YVAD-AFC or YVAD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: The signal intensity is directly proportional to the caspase-1 activity in the sample.

Visualizing the Pathways and Workflows

To further aid in the understanding of pyroptosis and the validation of its inhibitors, the following diagrams have been generated using Graphviz (DOT language).

Pyroptosis Signaling Pathway

Pyroptosis_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Activation cluster_noncanonical Non-Canonical Pathway cluster_execution Execution Phase PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates LPS Intracellular LPS ProCasp4511 Pro-Caspase-4/5/11 LPS->ProCasp4511 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage Casp4511 Caspase-4/5/11 ProCasp4511->Casp4511 Cleavage GSDMD GSDMD Casp4511->GSDMD Cleaves Casp1->GSDMD Cleaves IL1b IL-1β / IL-18 Release Casp1->IL1b Processes & Releases GSDMD_N GSDMD-N GSDMD->GSDMD_N Cleavage Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Canonical and non-canonical pyroptosis signaling pathways.

Mechanism of Action of Pyroptosis Inhibitors

Inhibitor_Mechanisms cluster_pathway Pyroptosis Pathway cluster_inhibitors Inhibitors Upstream Upstream Signaling NLRP3 NLRP3 Upstream->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 GSDMD GSDMD Casp1->GSDMD Pore Pore Formation GSDMD->Pore AZLN This compound AZLN->Upstream Inhibits MCC950 MCC950 MCC950->NLRP3 Inhibits AcFLTD Ac-FLTD-CMK AcFLTD->Casp1 Inhibits Disulfiram Disulfiram Disulfiram->GSDMD Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis Seeding Cell Seeding Priming Priming (e.g., LPS) Seeding->Priming Inhibitor Inhibitor Treatment (e.g., this compound) Priming->Inhibitor Stimulus Pyroptosis Induction (e.g., ATP, Nigericin) Inhibitor->Stimulus LDH LDH Release Assay Stimulus->LDH ELISA IL-1β ELISA Stimulus->ELISA ASC ASC Oligomerization (Immunofluorescence) Stimulus->ASC Casp1 Caspase-1 Activity Assay Stimulus->Casp1 DoseResponse Dose-Response Curves LDH->DoseResponse ELISA->DoseResponse IC50 IC50 Determination DoseResponse->IC50

References

Comparative Analysis of Azalamellarin N Cross-reactivity with Inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known interactions of Azalamellarin N with the NLRP3 inflammasome and explores the potential for cross-reactivity with other key inflammasome complexes, namely AIM2 and NLRC4. Due to a lack of direct experimental data on this compound's effects on AIM2 and NLRC4, this document summarizes the current knowledge on this compound and NLRP3, and provides a comparative framework for future investigations into its broader inflammasome selectivity.

This compound and the NLRP3 Inflammasome: A Summary of a Known Interaction

This compound has been identified as an inhibitor of pyroptosis, a form of inflammatory cell death, by targeting molecular events upstream of the activation of the NLRP3 inflammasome.[1][2][3] It is crucial to note that this compound does not directly inhibit the core components of the NLRP3 inflammasome itself.[1][2] The inhibitory efficacy of this compound is dependent on the specific agonist used to trigger NLRP3 activation, suggesting a nuanced mechanism of action.

Quantitative Data on this compound Inhibition of NLRP3-mediated Pyroptosis

The following table summarizes the observed inhibitory effects of this compound on IL-1β release, a key downstream effector of inflammasome activation, in response to different NLRP3 agonists.

NLRP3 AgonistCell TypeMeasurementThis compound EffectReference
ATPDifferentiated THP-1 cellsIL-1β releaseStrong inhibition[1][2]
NigericinDifferentiated THP-1 cellsIL-1β releaseStrong inhibition[1][2]
R837 (Imiquimod)Differentiated THP-1 cellsIL-1β releaseModest inhibition[1][2]

Comparative Overview of Inflammasome Signaling Pathways

To understand the potential for cross-reactivity, it is essential to visualize the distinct signaling cascades of the NLRP3, AIM2, and NLRC4 inflammasomes.

Inflammasome_Pathways cluster_NLRP3 NLRP3 Inflammasome cluster_AIM2 AIM2 Inflammasome cluster_NLRC4 NLRC4 Inflammasome PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC_NLRP3 ASC NLRP3->ASC_NLRP3 Recruits Casp1_NLRP3 Pro-Caspase-1 ASC_NLRP3->Casp1_NLRP3 Recruits Active_Casp1_NLRP3 Active Caspase-1 Casp1_NLRP3->Active_Casp1_NLRP3 Cleavage IL1b_NLRP3 Pro-IL-1β Active_Casp1_NLRP3->IL1b_NLRP3 Cleaves Active_IL1b_NLRP3 Mature IL-1β IL1b_NLRP3->Active_IL1b_NLRP3 dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 Binds ASC_AIM2 ASC AIM2->ASC_AIM2 Recruits Casp1_AIM2 Pro-Caspase-1 ASC_AIM2->Casp1_AIM2 Recruits Active_Casp1_AIM2 Active Caspase-1 Casp1_AIM2->Active_Casp1_AIM2 Cleavage IL1b_AIM2 Pro-IL-1β Active_Casp1_AIM2->IL1b_AIM2 Cleaves Active_IL1b_AIM2 Mature IL-1β IL1b_AIM2->Active_IL1b_AIM2 Flagellin Bacterial Flagellin (or T3SS components) NAIP NAIP Flagellin->NAIP Binds NLRC4 NLRC4 NAIP->NLRC4 Activates ASC_NLRC4 ASC (optional) NLRC4->ASC_NLRC4 Can recruit Casp1_NLRC4 Pro-Caspase-1 NLRC4->Casp1_NLRC4 Recruits (via CARD) ASC_NLRC4->Casp1_NLRC4 Recruits Active_Casp1_NLRC4 Active Caspase-1 Casp1_NLRC4->Active_Casp1_NLRC4 Cleavage IL1b_NLRC4 Pro-IL-1β Active_Casp1_NLRC4->IL1b_NLRC4 Cleaves Active_IL1b_NLRC4 Mature IL-1β IL1b_NLRC4->Active_IL1b_NLRC4 Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_activation Inflammasome Activation cluster_assays Downstream Assays Cell_Culture Culture macrophages (e.g., THP-1, BMDMs) Priming Prime cells with LPS (for NLRP3 and AIM2) Cell_Culture->Priming Pre_treatment Pre-treat with this compound (or vehicle control) Priming->Pre_treatment NLRP3_Activation NLRP3 Agonists (ATP, Nigericin) Pre_treatment->NLRP3_Activation AIM2_Activation AIM2 Agonist (poly(dA:dT)) Pre_treatment->AIM2_Activation NLRC4_Activation NLRC4 Agonist (Salmonella, Flagellin) Pre_treatment->NLRC4_Activation ELISA IL-1β/IL-18 ELISA NLRP3_Activation->ELISA Western_Blot Caspase-1 Cleavage (Western Blot) NLRP3_Activation->Western_Blot LDH_Assay Pyroptosis (LDH Assay) NLRP3_Activation->LDH_Assay ASC_Speck ASC Speck Formation (Microscopy) NLRP3_Activation->ASC_Speck AIM2_Activation->ELISA AIM2_Activation->Western_Blot AIM2_Activation->LDH_Assay AIM2_Activation->ASC_Speck NLRC4_Activation->ELISA NLRC4_Activation->Western_Blot NLRC4_Activation->LDH_Assay NLRC4_Activation->ASC_Speck

References

A Comparative Analysis of Azalamellarin N and Other Pyroptosis Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the mechanisms and efficacy of emerging pyroptosis inhibitors, this guide offers a comparative analysis of Azalamellarin N against other known pyroptosis modulators. It provides researchers, scientists, and drug development professionals with the essential data and protocols to inform their research and development efforts in the field of inflammatory diseases.

Pyroptosis, a lytic and inflammatory form of programmed cell death, is a critical component of the innate immune response. However, its dysregulation is implicated in a wide range of inflammatory diseases, making the development of specific inhibitors a significant therapeutic goal. This guide provides a detailed comparison of this compound, a novel pyroptosis inhibitor, with other established inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the experimental protocols for their evaluation.

Performance Comparison of Pyroptosis Inhibitors

The efficacy of pyroptosis inhibitors can vary significantly based on their molecular target and the specific stimulus used to induce pyroptosis. The following table summarizes the key characteristics and quantitative data for this compound, MCC950, and Disulfiram.

InhibitorTargetMechanism of ActionCell TypePyroptosis InducerIC50Citation
This compound Upstream of NLRP3Inhibits NLRP3 inflammasome activation in a stimulus-dependent manner.[1][2]THP-1 cellsR837Weaker than MCC950[1]
J774.1 cellsATPSimilar to MCC950[1]
THP-1 cellsNigericinStrong Inhibition[1][2]
MCC950 NLRP3Directly binds to and inhibits the NLRP3 inflammasome.BMDMs-7.5 nM
THP-1 cellsR837, ATP, NigericinConsistent Inhibition[1][2]
Disulfiram Gasdermin D (GSDMD)Covalently modifies Cys191 of GSDMD, blocking pore formation.THP-1 cellsNigericin (canonical)7.67 ± 0.29 µM
THP-1 cellsLPS electroporation (non-canonical)10.33 ± 0.50 µM
iBMDMspoly(dA:dT) (AIM2)Inhibition observed

Signaling Pathways and Inhibitor Mechanisms

To visualize the distinct mechanisms of action of these inhibitors, the following diagrams illustrate the canonical pyroptosis pathway and the specific intervention points of this compound, MCC950, and Disulfiram.

Pyroptosis_Pathway cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Events LPS LPS NLRP3 NLRP3 LPS->NLRP3 Priming Nigericin Nigericin Nigericin->NLRP3 Activation ATP ATP ATP->NLRP3 Activation ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage IL1B IL-1β Release Pro_IL1B->IL1B GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor_Mechanisms cluster_pathway Pyroptosis Pathway cluster_inhibitors Inhibitors Stimulus Stimulus (e.g., ATP, Nigericin) Upstream Upstream Events Stimulus->Upstream NLRP3 NLRP3 Inflammasome Upstream->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 GSDMD GSDMD Casp1->GSDMD Pore Pore Formation GSDMD->Pore AZL_N This compound AZL_N->Upstream Inhibits MCC950 MCC950 MCC950->NLRP3 Inhibits Disulfiram Disulfiram Disulfiram->GSDMD Inhibits Pore Formation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor and Inducer Treatment cluster_assay Pyroptosis Measurement Cell_Culture 1. Culture Macrophages (e.g., THP-1, BMDMs) Priming 2. Prime with LPS (for NLRP3 activation) Cell_Culture->Priming Inhibitor 3. Pre-incubate with Inhibitor (e.g., this compound) Priming->Inhibitor Inducer 4. Add Pyroptosis Inducer (e.g., ATP, Nigericin) Inhibitor->Inducer LDH 5a. LDH Release Assay (Cell Lysis) Inducer->LDH ELISA 5b. IL-1β ELISA (Cytokine Release) Inducer->ELISA Microscopy 5c. Microscopy (Cell Morphology, Pore Formation) Inducer->Microscopy

References

Head-to-Head Comparison: Azalamellarin N vs. Parthenolide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two promising bioactive compounds: Azalamellarin N, a synthetic derivative of a marine alkaloid, and Parthenolide, a natural sesquiterpene lactone. This document summarizes their mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols for key assays cited in the literature.

Overview of the Compounds

This compound is a synthetic lactam analog of lamellarin N, a marine natural product.[1] Its primary mechanism of action is the potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants.[2] It has also been identified as an inhibitor of pyroptosis, a form of programmed cell death.[3]

Parthenolide , a sesquiterpene lactone extracted from the feverfew plant (Tanacetum parthenium), is well-documented for its anti-inflammatory and anti-cancer properties.[4][5] Its biological activities are largely attributed to the inhibition of the NF-κB and STAT3 signaling pathways.[4][6]

Mechanism of Action and Signaling Pathways

This compound: A Potent Kinase Inhibitor

This compound functions as a non-covalent, ATP-competitive inhibitor of EGFR kinase.[7] Docking studies suggest that the lactam NH group of this compound forms a key hydrogen bond with the methionine residue (Met793) in the ATP-binding pocket of EGFR, contributing to its high inhibitory activity.[7] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Azalamellarin_N This compound Azalamellarin_N->EGFR EGF EGF (Ligand) EGF->EGFR

This compound Inhibition of the EGFR Signaling Pathway
Parthenolide: A Multi-Target Agent Targeting Inflammatory Pathways

Parthenolide exerts its effects through multiple mechanisms, with the inhibition of NF-κB being the most prominent. It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[2][8] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[2][6] Additionally, Parthenolide has been shown to inhibit the phosphorylation and activation of STAT3, another key transcription factor involved in cell proliferation and survival.[5] Some studies also suggest that Parthenolide can inhibit EGFR signaling, providing a potential overlapping target with this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Prevents degradation IkBa->IkBa_NFkB NFkB NF-κB NFkB->IkBa_NFkB Parthenolide Parthenolide Parthenolide->IKK NFkB_n NF-κB IkBa_NFkB->NFkB_n Translocation Transcription Transcription of Pro-inflammatory and Pro-survival Genes NFkB_n->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Parthenolide Inhibition of the NF-κB Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation Parthenolide Parthenolide Parthenolide->JAK Transcription Transcription of Genes for Proliferation, Survival, and Angiogenesis STAT3_dimer_n->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor

Parthenolide Inhibition of the STAT3 Signaling Pathway

Quantitative Data Comparison

The following tables summarize the reported in vitro activities of this compound and Parthenolide. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
CompoundCell LineCancer TypeIC₅₀ (µM)Citation(s)
This compound HuCCA-1CholangiocarcinomaMicromolar range[1]
A-549Lung CarcinomaMicromolar range[1]
HepG2Hepatocellular CarcinomaMicromolar range[1]
MOLT-3Acute Lymphoblastic LeukemiaMicromolar range[1]
Parthenolide A549Lung Carcinoma4.3 - 15.38[5]
TE671Medulloblastoma6.5
HT-29Colon Adenocarcinoma7.0
SiHaCervical Cancer8.42 ± 0.76[9]
MCF-7Breast Cancer9.54 ± 0.82[9]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[5]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[5]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[5]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[5]
Table 2: Inhibitory Activity Against Key Molecular Targets (IC₅₀ Values)
CompoundTargetAssay TypeIC₅₀Citation(s)
This compound EGFR (Wild-Type)In vitro kinase assay4.6 nM[2][7]
EGFR (T790M/L858R mutant)In vitro kinase assay1.7 nM[2][7]
Parthenolide IKKβIn vitro kinase assay~5 µM[8]
NF-κBReporter AssayDose-dependent inhibition[1]
STAT3 PhosphorylationWestern Blot4.804 µM[10]
JAK2In vitro kinase assay3.937 µM[10]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (for this compound)

This protocol is based on a continuous-read kinase assay format.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, white, non-binding surface microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in 50% DMSO.

  • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted this compound or DMSO (vehicle control) for 30 minutes at 27°C.

  • Prepare a solution of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

  • Immediately begin monitoring the increase in fluorescence at λex 360 nm / λem 485 nm in a plate reader, taking readings every 60-90 seconds for 30-120 minutes.

  • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NF-κB Reporter Assay (for Parthenolide)

This protocol utilizes a stable cell line expressing a reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293 cell line stably transfected with an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene (or similar reporter).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Parthenolide dissolved in DMSO.

  • NF-κB stimulus (e.g., TNF-α).

  • SEAP detection reagent (e.g., QUANTI-Blue™).

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Parthenolide or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10-20 ng/mL) to activate the NF-κB pathway.

  • Incubate the cells for 24 hours.

  • Collect a small aliquot of the cell culture supernatant.

  • Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

  • Incubate at 37°C until a color change is visible.

  • Measure the absorbance at the recommended wavelength (e.g., 620-655 nm).

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Head-to-Head Comparison Summary

This comparative guide highlights the distinct yet potentially overlapping pharmacological profiles of this compound and Parthenolide.

This compound emerges as a highly potent and selective inhibitor of EGFR, including clinically relevant drug-resistant mutants. Its nanomolar potency against this key oncogenic driver suggests its potential as a targeted therapeutic agent in EGFR-driven cancers. Its activity as a pyroptosis inhibitor indicates a possible role in modulating inflammatory cell death pathways, though this aspect requires further investigation.

Parthenolide , in contrast, presents a broader spectrum of activity, primarily targeting central inflammatory signaling hubs, NF-κB and STAT3. Its micromolar inhibitory concentrations against these pathways, coupled with its cytotoxicity against a wide range of cancer cell lines, underscore its potential as a broad-acting anti-cancer and anti-inflammatory agent. The finding that Parthenolide may also inhibit EGFR signaling suggests a potential for synergistic effects or a broader application in cancers with EGFR involvement, though its potency against this target appears to be significantly lower than that of this compound.

Key Distinctions:

  • Potency and Selectivity: this compound demonstrates high potency (nanomolar) and selectivity for a specific kinase target (EGFR), whereas Parthenolide has broader activity at micromolar concentrations against multiple signaling pathways.

  • Mechanism: this compound acts as a direct ATP-competitive kinase inhibitor. Parthenolide's mechanisms are more varied, including the inhibition of upstream kinases in the NF-κB pathway (IKK) and JAKs in the STAT3 pathway.

  • Therapeutic Potential: this compound shows promise as a targeted therapy for EGFR-mutant cancers. Parthenolide's multi-target nature suggests its potential as a broader anti-inflammatory and anti-cancer agent, possibly in combination therapies.

References

Structure-Activity Relationship of Azalamellarin N Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azalamellarin N analogs, focusing on their structure-activity relationships (SAR). Azalamellarins are synthetic derivatives of the marine natural product lamellarin N, where the characteristic lactone B-ring is replaced by a lactam ring. This modification has been shown to significantly influence their biological activity, particularly as potent inhibitors of cancer-related kinases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Comparative Biological Activity of this compound Analogs

The biological activity of this compound and its analogs has been primarily evaluated against drug-resistant epidermal growth factor receptor (EGFR) mutants and various cancer cell lines. The substitution pattern on the A-ring and the integrity of the lactam B-ring are crucial determinants of their inhibitory potency and selectivity.

CompoundEGFR T790M/L858R IC₅₀ (nM)[1][2]EGFR WT IC₅₀ (nM)[1][2]Selectivity Index (WT/Mutant)
This compound (5) OMeOMe>1000>1000-
Analog 6 O(CH₂)₃NMe₂OMe16613.8
Analog 7 OMeO(CH₂)₃NMe₂11464.2
Analog 10 O(CH₂)₃NMe₂O(CH₂)₃NMe₂1.74.62.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of IC₅₀ for wild-type (WT) EGFR to mutant EGFR, with higher values indicating greater selectivity for the mutant.

CompoundHuCCA-1 IC₅₀ (µM)[3][4]A549 IC₅₀ (µM)[3][4]HepG2 IC₅₀ (µM)[3][4]MOLT-3 IC₅₀ (µM)[3][4]
Azalamellarin D (3) 0.530.840.760.48
N-allyl-azalamellarin D >10>10>10>10
N-propyl-azalamellarin D >10>10>10>10

IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of cell growth.

Key SAR Observations:

  • Lactam Ring: The replacement of the lactone ring in lamellarins with a lactam ring in azalamellarins is a key modification. The lactam NH group is thought to be responsible for the enhanced inhibitory activity through hydrogen bonding interactions with the kinase domain.[1][2]

  • A-Ring Substituents: The nature and position of substituents on the A-ring significantly impact the potency and selectivity of this compound analogs. The introduction of 3-(dimethylamino)propoxy groups at the C20 and C21 positions dramatically increases the inhibitory activity against the EGFR T790M/L858R mutant.[1][2] The analog with two such groups (Analog 10) exhibited the highest potency.[1][2]

  • N-Alkylation of Lactam: N-alkylation of the lactam nitrogen in azalamellarin D with allyl or propyl groups leads to a significant decrease in cytotoxicity, highlighting the importance of the unsubstituted lactam NH for activity.[4]

  • Kinase Selectivity: this compound analogs have also shown activity against other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β). The lactam ring modification was found to markedly increase GSK-3β inhibitory activity compared to the corresponding lamellarins.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR T790M/L858R Tyrosine Kinase Assay

This assay is designed to measure the enzymatic activity of the drug-resistant EGFR mutant and the inhibitory effects of the test compounds.

  • Reagents and Materials:

    • Recombinant EGFR T790M/L858R enzyme

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)

    • ATP (Adenosine triphosphate)

    • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

    • Test compounds (this compound analogs) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 96-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in each well of a 96-well plate.

    • Add the test compounds at various concentrations to the wells. A control with no inhibitor is also included.

    • Initiate the kinase reaction by adding a specific concentration of ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

    • The luminescence is measured using a plate reader.

    • The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., HuCCA-1, A549, HepG2, MOLT-3)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound analogs) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ values are determined.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Proliferation Cell Proliferation, Survival, Growth Signaling_Cascade->Proliferation Azalamellarin This compound Analogs Azalamellarin->Dimerization Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add this compound analogs (various concentrations) seed_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

References

Validating the Specificity of Azalamellarin N for Mutant Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

The emergence of drug resistance is a critical challenge in cancer therapy. Azalamellarin N, a synthetic analogue of the marine natural product lamellarin N, has shown significant promise as a potent and selective inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of this compound's specificity for its target, presenting supporting experimental data alongside alternative inhibitors.

Performance Comparison: this compound vs. Alternative EGFR T790M/L858R Inhibitors

The inhibitory activity of this compound and its analogues has been evaluated against both the drug-resistant mutant (T790M/L858R) and wild-type (WT) EGFR. A key measure of a targeted inhibitor's efficacy and potential for a favorable therapeutic window is its selectivity for the mutant over the wild-type protein. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for an optimized this compound analogue and other notable inhibitors. Lower IC50 values indicate higher potency.

CompoundTarget EGFR GenotypeIC50 (nM)Selectivity Index (WT/Mutant)Citation(s)
This compound Analogue T790M/L858R1.72.7[1][2]
Wild-Type4.6[1][2]
Osimertinib T790M/L858R~15~13.3[3]
Wild-Type~200[3]
Rociletinib T790M/L858R~26~21.4[3]
Wild-Type~556[3]
DY3002 T790M/L858R0.71648.2[3]
Wild-Type460.2[3]

Note: IC50 values can vary between different assay conditions and laboratories.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for preclinical drug development. A common method to ascertain IC50 values is the in vitro kinase assay.

In Vitro EGFR Tyrosine Kinase Assay (Representative Protocol)

This protocol is a generalized representation based on commonly used methods like the ADP-Glo™ Kinase Assay.

Objective: To measure the enzymatic activity of wild-type and mutant EGFR in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human EGFR (wild-type and T790M/L858R mutant)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • ATP solution

  • Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate/ATP Mixture Preparation:

    • Dilute the EGFR enzyme to the working concentration in kinase assay buffer.

    • Prepare a substrate and ATP mixture in the kinase assay buffer. The ATP concentration is typically kept near the Km value for the enzyme.

  • Assay Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Context and Experimental Design

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for validating inhibitor specificity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGFR_mut EGFR (L858R/T790M) EGFR_mut->Grb2_SOS Constitutively Active EGFR_mut->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Azalamellarin_N This compound Azalamellarin_N->EGFR_mut Inhibits

Caption: EGFR signaling pathway with the T790M/L858R mutation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - ATP - Substrate dispense Dispense Reagents into 384-well Plate reagents->dispense enzyme Prepare Enzymes: - Wild-Type EGFR - Mutant EGFR enzyme->dispense inhibitor Prepare Inhibitor Dilutions: - this compound - Comparators inhibitor->dispense incubate Incubate at Room Temperature (60 min) dispense->incubate detect Add Detection Reagents (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for in vitro kinase inhibitor assay.

References

Benchmarking Azalamellarin N: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of Azalamellarin N, a promising synthetic kinase inhibitor, against a panel of well-established kinase inhibitors. The data presented herein is intended to offer an objective comparison of its inhibitory potency and selectivity, supported by detailed experimental methodologies.

Executive Summary

This compound, a synthetic lactam congener of the marine natural product lamellarin N, has demonstrated potent inhibitory activity against multiple protein kinases.[1] Notably, it has been evaluated as a non-covalent inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR).[1] This guide compares the inhibitory profile of this compound and its parent compound, lamellarin N, with commercially available EGFR inhibitors and the broad-spectrum kinase inhibitor, Staurosporine.

Comparative Kinase Inhibition Profile

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, its parent compound Lamellarin N, and selected benchmark inhibitors against various protein kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of EGFR by this compound Analog and Standard EGFR Inhibitors

CompoundKinase TargetIC50 (nM)
This compound Analog¹EGFR (T790M/L858R)1.7
This compound Analog¹EGFR (Wild-Type)4.6
GefitinibEGFR (Wild-Type)13.06 - 77.26
ErlotinibEGFR (Wild-Type)~2-10
OsimertinibEGFR (T790M/L858R)~1-15
OsimertinibEGFR (Wild-Type)~100-200

¹Data for a highly active analog of this compound.[1]

Table 2: Broader Kinase Inhibition Profile of Lamellarin N and Staurosporine

It is anticipated that this compound exhibits a similar or more potent inhibitory profile against these kinases compared to its parent compound, Lamellarin N.

CompoundKinase TargetIC50 (nM)
Lamellarin NCDK1/cyclin B70
Lamellarin NCDK5/p2525
Lamellarin NGSK-3α/β5
Lamellarin NPIM-155
Lamellarin NDYRK1A35
StaurosporinePKCα2
StaurosporinePKA15
StaurosporinePKG18
StaurosporineCDK1/cyclin B3
StaurosporineGSK-3β10

Experimental Protocols

The following protocols describe standard methodologies for determining kinase inhibition.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, purified kinase, and the kinase-specific substrate to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to a detectable signal (e.g., luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • EGF (Epidermal Growth Factor)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-phospho-EGFR and anti-total-EGFR

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.

  • Determine the inhibitory effect of the compound on EGFR phosphorylation relative to the total EGFR levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for benchmarking kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2-SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Caption: EGFR Signaling Pathway

GSK3_Signaling_Pathway cluster_wnt_pathway Wnt Pathway cluster_pi3k_pathway PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K_Akt PI3K -> Akt RTK->PI3K_Akt PI3K_Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Activates (when not degraded)

Caption: GSK-3 Signaling Pathways

Kinase_Inhibitor_Benchmarking_Workflow cluster_setup Assay Setup cluster_inhibitors Test Compounds cluster_assay Kinase Assay cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Buffer Assay Buffer Buffer->Incubation AzalamellarinN This compound AzalamellarinN->Incubation BenchmarkInhibitors Benchmark Inhibitors BenchmarkInhibitors->Incubation Detection Signal Detection Incubation->Detection InhibitionCurve Dose-Response Curve Detection->InhibitionCurve IC50 IC50 Calculation InhibitionCurve->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Kinase Inhibitor Benchmarking Workflow

References

In Vivo Validation of Azalamellarin N: A Comparative Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalamellarin N (AZL-N) is a synthetic analog of the marine natural product Lamellarin N, belonging to the lamellarin class of alkaloids. In vitro studies have revealed its potential as a multi-targeted therapeutic agent, notably through the inhibition of specific protein kinases and the modulation of inflammatory pathways such as pyroptosis. However, to date, there is a notable absence of published in vivo validation of its mechanism of action.

This guide provides a comparative framework for the proposed in vivo validation of this compound. It outlines experimental protocols and presents a comparative analysis with related and established compounds for which in vivo data are available. The primary comparators include the closely related Lamellarin D , the V-ATPase inhibitor Bafilomycin A1 , and the EGFR kinase inhibitor Gefitinib . This guide is intended to serve as a roadmap for researchers seeking to investigate the in vivo efficacy and mechanism of action of this compound.

Comparative Analysis of In Vivo Performance

Given the lack of direct in vivo data for this compound, the following table compares the known in vivo activities of relevant compounds to provide a benchmark for future studies on AZL-N. The proposed studies for this compound are based on its established in vitro activities.

CompoundProposed/Reported In Vivo ActivityTarget(s)Animal ModelKey Findings
This compound (Proposed) Anti-tumor efficacyEGFR, other kinasesNude mice with NSCLC xenograftsHypothesized: Dose-dependent tumor growth inhibition.
Inhibition of pyroptosisNLRP3 inflammasome pathwayLPS-induced systemic inflammation model in miceHypothesized: Reduction in pro-inflammatory cytokines (e.g., IL-1β).
V-ATPase InhibitionV-ATPaseNude mice with tumor xenograftsHypothesized: Increase in tumor microenvironment pH.
Lamellarin D Anti-tumor activityTopoisomerase I, MitochondriaMurine xenograft modelsSlows the growth of tumors.[1]
Bafilomycin A1 Anti-tumor activityV-ATPasePancreatic cancer xenograft in nude miceSignificantly inhibited tumor growth at 1.0 mg/kg/day.[2]
Gefitinib Anti-tumor activityEGFRNSCLC xenografts in athymic nude miceSignificant tumor growth delay at 60 mg/kg/day.[3]
MCC950 (NLRP3 Inhibitor) Anti-inflammatoryNLRP3 inflammasomeMouse models of NLRP3-associated diseasesAttenuates inflammation and reduces IL-1β levels.[3][4]

Proposed In Vivo Experimental Protocols

Anti-Tumor Efficacy in a Xenograft Model

This protocol is designed to assess the anti-tumor activity of this compound in a human non-small cell lung cancer (NSCLC) xenograft model, leveraging its known in vitro activity against EGFR.

dot

G cluster_0 Cell Culture & Preparation cluster_1 Xenograft Implantation cluster_2 Treatment Regimen cluster_3 Data Collection & Analysis A549 A549 NSCLC cells Harvest Harvest & Count Cells A549->Harvest Suspend Suspend in Matrigel Harvest->Suspend Inject Subcutaneous Injection (Nude Mice) Suspend->Inject TumorGrowth Monitor Tumor Growth Inject->TumorGrowth Randomize Randomize into Groups TumorGrowth->Randomize Vehicle Vehicle Control Randomize->Vehicle AZLN_Low This compound (Low Dose) Randomize->AZLN_Low AZLN_High This compound (High Dose) Randomize->AZLN_High Gefitinib Gefitinib (Comparator) Randomize->Gefitinib Measure Tumor Volume Measurement Vehicle->Measure AZLN_Low->Measure AZLN_High->Measure Gefitinib->Measure Sacrifice Euthanasia & Tumor Excision Measure->Sacrifice BodyWeight Body Weight Monitoring BodyWeight->Sacrifice Analysis IHC, Western Blot, Pharmacodynamic Analysis Sacrifice->Analysis

Caption: Workflow for in vivo anti-tumor efficacy study.

Methodology:

  • Cell Culture: Human NSCLC cell line A549 (with wild-type EGFR) will be cultured in appropriate media.

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used.

  • Xenograft Implantation: 5 x 10^6 A549 cells suspended in Matrigel will be subcutaneously injected into the flank of each mouse.[5]

  • Tumor Growth and Grouping: Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³). Mice will then be randomized into treatment and control groups.

  • Treatment Administration:

    • Control group: Vehicle (e.g., PBS).

    • This compound groups: Two different doses (e.g., 10 mg/kg and 50 mg/kg) administered intraperitoneally daily.

    • Comparator group: Gefitinib (e.g., 60 mg/kg) administered intraperitoneally daily.[3]

  • Monitoring: Tumor volume and body weight will be measured every 2-3 days.

  • Endpoint and Analysis: After a predetermined period (e.g., 21 days), mice will be euthanized, and tumors will be excised, weighed, and processed for immunohistochemistry (to assess proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and Western blot analysis (to measure levels of phosphorylated EGFR and downstream signaling proteins).

V-ATPase Inhibition Assessment

This protocol aims to determine if this compound can inhibit V-ATPase in vivo, leading to an increase in the tumor microenvironment pH.

dot

G cluster_0 Tumor Model cluster_1 Treatment Groups cluster_2 pH Measurement & Analysis Xenograft Establish Xenograft Tumors (e.g., A549 in Nude Mice) Vehicle Vehicle Control Xenograft->Vehicle AZLN This compound Xenograft->AZLN Bafilomycin Bafilomycin A1 Xenograft->Bafilomycin pHe_probe Intratumoral pH Measurement (e.g., using microelectrodes) Vehicle->pHe_probe AZLN->pHe_probe Bafilomycin->pHe_probe Lysosomal_pH Ex vivo Lysosomal pH Assay (Lysosensor dye) pHe_probe->Lysosomal_pH IHC Immunohistochemistry (V-ATPase subunits) Lysosomal_pH->IHC

Caption: In vivo V-ATPase inhibition workflow.

Methodology:

  • Animal Model: Nude mice bearing established tumors (as described above).

  • Treatment Groups:

    • Control group: Vehicle.

    • This compound group.

    • Comparator group: Bafilomycin A1 (e.g., 1 mg/kg).[2]

  • pH Measurement: After a short treatment period, intratumoral pH will be measured in anesthetized mice using pH-sensitive microelectrodes.

  • Ex Vivo Analysis: Tumors will be excised, and single-cell suspensions will be prepared. Lysosomal pH will be assessed using a ratiometric fluorescent dye like LysoSensor.

  • Immunohistochemistry: Tumor sections will be stained for V-ATPase subunits to assess any changes in their expression or localization.

Inhibition of Pyroptosis in an Acute Inflammation Model

This protocol evaluates the ability of this compound to inhibit the NLRP3 inflammasome and subsequent pyroptosis in vivo.

dot

G cluster_0 Animal Preparation cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis Mice C57BL/6 Mice Pretreat Pre-treatment with Vehicle, AZL-N, or MCC950 Mice->Pretreat LPS LPS Injection (Priming) Pretreat->LPS ATP ATP Injection (Activation) LPS->ATP PeritonealLavage Peritoneal Lavage ATP->PeritonealLavage Serum Serum Collection ATP->Serum ELISA ELISA for IL-1β, IL-18 PeritonealLavage->ELISA WesternBlot Western Blot for Caspase-1 PeritonealLavage->WesternBlot Serum->ELISA

Caption: In vivo pyroptosis inhibition workflow.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Treatment Groups:

    • Control group: Vehicle.

    • This compound group.

    • Comparator group: MCC950 (a known NLRP3 inhibitor).

  • Inflammation Induction: Mice will be primed with an intraperitoneal injection of lipopolysaccharide (LPS). After a few hours, they will be challenged with an intraperitoneal injection of ATP to activate the NLRP3 inflammasome.

  • Sample Collection: A short time after the ATP challenge, peritoneal lavage fluid and blood will be collected.

  • Analysis: The levels of IL-1β and IL-18 in the peritoneal fluid and serum will be quantified by ELISA. The activation of caspase-1 in peritoneal cells can be assessed by Western blot.[4]

Signaling Pathways

Proposed EGFR Inhibition Pathway by this compound

This compound is hypothesized to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

dot

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K AZLN This compound AZLN->EGFR Inhibits ATP ATP ATP->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed EGFR signaling inhibition by this compound.

Proposed NLRP3 Inflammasome Inhibition Pathway by this compound

This compound is thought to inhibit pyroptosis by acting on an upstream kinase involved in the activation of the NLRP3 inflammasome.

dot

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Cellular Effects PAMPs_DAMPs PAMPs/DAMPs UpstreamKinase Upstream Kinase (?) PAMPs_DAMPs->UpstreamKinase NLRP3 NLRP3 UpstreamKinase->NLRP3 Activates AZLN This compound AZLN->UpstreamKinase Inhibits ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Pore GSDMD Pore GSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Proposed NLRP3 inflammasome inhibition by this compound.

Conclusion

While in vitro data for this compound are promising, in vivo validation is a critical next step in its development as a potential therapeutic agent. This guide provides a framework for these essential studies, drawing comparisons with the known in vivo performance of related and established compounds. The proposed experiments will help to elucidate the in vivo mechanism of action, efficacy, and potential therapeutic applications of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Azalamellarin N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Azalamellarin N, a marine-derived alkaloid with potential cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

This compound, a nitrogen-containing heterocyclic compound, requires careful handling throughout its lifecycle, including disposal. Due to its cytotoxic potential, all waste materials contaminated with this compound must be treated as hazardous chemical waste. The following procedures are based on established best practices for the disposal of similar research-grade chemical compounds.

I. Immediate Safety Precautions and Spill Response

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

In the event of a spill, immediately alert personnel in the area. For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust. The spill cleanup material must be collected and disposed of as hazardous waste.

II. Segregation and Collection of this compound Waste

Proper segregation of waste is the first critical step in the disposal process. Do not mix this compound waste with other waste streams.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and vials. Place all solid waste into a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Collect all liquid waste in a dedicated, sealed, and clearly labeled chemical waste container. The container must be compatible with the solvents used.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Cytotoxic," "Toxic").

III. Disposal Procedures for this compound

Disposal of chemical waste must always be conducted through an approved hazardous waste disposal facility. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Collection: Ensure all this compound waste is collected in the appropriate, labeled containers as described in Section II.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Handover: Follow the specific instructions provided by the EHS office or the contractor for the handover of the waste containers.

IV. Quantitative Data for Waste Handling

The following table summarizes key quantitative parameters for the safe handling and temporary storage of this compound waste.

ParameterGuidelineRationale
Container Fill Level Do not exceed 80% of the container's capacity.To prevent spills and allow for vapor expansion.
pH of Aqueous Waste Adjust to a neutral pH range (6-8) if safe and compatible with the waste components.To minimize reactivity and corrosivity.
Storage Time Limit Follow institutional and local regulations for the maximum storage time of hazardous waste.To ensure timely and safe disposal.

V. Experimental Protocol: Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed glassware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

Azalamellarin_N_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Gloves, Vials, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container Segregate liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Segregate sharps_container Labeled Sharps Container sharps_waste->sharps_container Segregate storage Secure Temporary Storage Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Approved Hazardous Waste Vendor ehs_contact->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Personal protective equipment for handling Azalamellarin N

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Azalamellarin N

Disclaimer: This document provides guidance on the safe handling of this compound, a novel research compound. As no official Safety Data Sheet (SDS) is available, this information is based on general safety principles for handling potent, potentially hazardous, newly synthesized chemicals.[1][2] All procedures should be conducted by trained personnel in a controlled laboratory environment.

This compound is a synthetic lactam congener of the marine natural product lamellarin N.[3][4] It and its analogues are being investigated as potent, non-covalent inhibitors of drug-resistant Epidermal Growth Factor Receptor (EGFR) mutants, showing cytotoxicity against cancer cell lines.[3][4][5][6] Due to its biological activity, this compound must be handled as a particularly hazardous substance.[1][2]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the minimum required PPE.

Protection Type Required Equipment Purpose & Specifications
Body Protection Chemical-resistant lab coatProvides a barrier against splashes and spills. Must be worn fully buttoned.[7][8]
Hand Protection Disposable nitrile gloves (double-gloving recommended)Protects against skin contact. Inspect gloves before use and change immediately if contaminated or torn.[7][8][9]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects eyes from splashes, dust, or flying debris.[7][8][9] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid powder outside of a certified chemical fume hood or glove box to prevent inhalation.[7][8] Proper fit-testing and training are mandatory.[8]
Foot Protection Closed-toe, non-perforated shoesProtects feet from spills and dropped objects.[7][10]

Operational and Disposal Plans

Handling and Operational Workflow

Safe handling requires careful planning and execution within a controlled environment, such as a certified chemical fume hood or glove box.

G prep Preparation - Assemble all necessary equipment and PPE. - Verify fume hood is operational. weigh Weighing - Handle solid powder in fume hood. - Use anti-static weigh boat. prep->weigh Proceed to handling solubilize Solubilization - Add solvent to powder slowly. - Cap vial immediately. weigh->solubilize Transfer solid use Experimental Use - Conduct all manipulations in fume hood. - Keep containers sealed when not in use. solubilize->use Use stock solution decon Decontamination - Wipe down surfaces with appropriate solvent. - Dispose of cleaning materials as hazardous waste. use->decon Post-experiment cleanup Final Cleanup - Remove PPE in correct order. - Wash hands thoroughly. decon->cleanup Final steps

Caption: General workflow for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is available and a chemical fume hood is certified and operational.

  • Weighing: Always handle the solid form of this compound inside a fume hood to prevent inhalation of the powder. Use an anti-static weigh boat and carefully transfer the desired amount.

  • Solubilization: Add the appropriate solvent to the solid compound slowly to avoid splashing. Keep the container sealed when not in use.

  • Storage: Store this compound, both in solid and solution form, in clearly labeled, sealed containers. Storage should be in a secure, ventilated area away from incompatible materials.[1]

  • Spill Cleanup: In case of a spill, evacuate the area. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. Do not attempt to clean up large spills without specialized training and equipment.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation is critical.

G start Waste Generation (this compound Contaminated) solid_waste Solid Waste (Gloves, Vials, Pipette Tips, Paper Towels) start->solid_waste liquid_waste Liquid Waste (Aqueous & Organic Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, Contaminated Glass) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container (Segregate Halogenated/Non-Halogenated) liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal Professional Disposal (Contact Institutional EHS) solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste segregation and disposal pathway for this compound.

Disposal Guidelines:

  • Identify and Segregate: Do not mix waste streams. Use separate, clearly labeled containers for solid, liquid, and sharps waste.[11][12]

  • Solid Waste: Includes contaminated gloves, paper towels, vials, and other disposable labware. Place these in a designated, sealed hazardous waste container.[11]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed hazardous waste container. Do not dispose of down the drain.[11] Segregate halogenated and non-halogenated solvent waste.[11]

  • Sharps Waste: Needles, syringes, and contaminated broken glassware must be placed in a puncture-resistant sharps container.[12]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[13]

Biological Activity and Experimental Data

Inhibitory Activity

This compound and its analogues have demonstrated potent inhibitory activity against wild-type (WT) and mutant forms of EGFR, particularly the drug-resistant T790M/L858R double mutant.

Compound Target IC₅₀ (nM)
This compound (5) EGFR (WT)16.6
EGFR (T790M/L858R)11.0
Analogue 7 EGFR (WT)4.6
EGFR (T790M/L858R)1.7
Analogue 10 EGFR (WT)13.5
EGFR (T790M/L858R)4.3
Data sourced from in vitro tyrosine kinase assays.[4]
Mechanism of Action: EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. In certain cancers, mutations like L858R and T790M lead to constitutive activation of this pathway. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR to block its function and halt downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation Cascade ATP ATP ATP->EGFR Binds to kinase domain Proliferation Cell Proliferation & Survival Downstream->Proliferation Azalamellarin This compound Azalamellarin->Inhibition Inhibition->EGFR Blocks ATP Binding Site Block->Proliferation X

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.